molecular formula C10H22N2O B3296091 4-[3-(Aminomethyl)pentan-3-yl]morpholine CAS No. 891647-39-5

4-[3-(Aminomethyl)pentan-3-yl]morpholine

Cat. No.: B3296091
CAS No.: 891647-39-5
M. Wt: 186.29 g/mol
InChI Key: VEDYQZVDBFQJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Aminomethyl)pentan-3-yl]morpholine ( 891647-39-5) is a chemical compound supplied for research and development purposes. This organonitrogen compound features a molecular formula of C10H22N2O and a molecular weight of 186.29 g/mol . Its structure incorporates both morpholine and aminomethyl functional groups, making it a valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules . As a multifunctional scaffold, this compound is of significant interest in the design and optimization of novel pharmacologically active agents. Researchers utilize such morpholine-containing building blocks to develop compounds for various applications, including the creation of potential PET tracers for brain imaging and the exploration of new anticancer therapies . The presence of both hydrogen bond donor and acceptor sites within the molecule influences its physicochemical properties and its potential interactions with biological targets. Handling and Safety: Please refer to the relevant Safety Data Sheet (SDS) for detailed handling and hazard information. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-morpholin-4-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-10(4-2,9-11)12-5-7-13-8-6-12/h3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDYQZVDBFQJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[3-(Aminomethyl)pentan-3-yl]morpholine CAS 891647-39-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[3-(Aminomethyl)pentan-3-yl]morpholine (CAS 891647-39-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 4-[3-(Aminomethyl)pentan-3-yl]morpholine, a unique bifunctional chemical building block. The structure is characterized by a central quaternary carbon atom substituted with two ethyl groups, imparting significant steric hindrance. This core is further functionalized with a primary aminomethyl group and a morpholine ring, two motifs of high value in medicinal chemistry. This document details the compound's physicochemical properties, proposes a robust synthetic pathway, outlines detailed analytical characterization protocols, and discusses its potential applications in drug discovery as a conformationally constrained scaffold.

Chemical Identity and Physicochemical Properties

4-[3-(Aminomethyl)pentan-3-yl]morpholine is a saturated heterocyclic organic compound. The presence of a primary amine and a tertiary amine (within the morpholine ring) defines its chemical reactivity, while the gem-diethyl group at the C3 position of the pentane backbone creates a fixed, sterically demanding environment.

Structural and Molecular Data
PropertyValueSource
CAS Number 891647-39-5-
Molecular Formula C₁₂H₂₆N₂OCalculated
Molecular Weight 214.35 g/mol Calculated[1]
IUPAC Name 4-[3-(Aminomethyl)pentan-3-yl]morpholine-
Canonical SMILES CCC(C)(CN)CN1CCOCC1-
InChI Key InChI=1S/... (Not available)-
Predicted Physicochemical Properties

Note: As this is a specialized chemical, experimental data is not widely published. The following properties are estimated based on its structure using standard computational models.

PropertyPredicted ValueRationale / Significance
Boiling Point ~280-300 °C at 760 mmHgHigh molecular weight and hydrogen bonding capability from the primary amine suggest a high boiling point.
logP (o/w) ~2.3 - 2.8The aliphatic nature is balanced by the polar amine and morpholine groups, suggesting moderate lipophilicity suitable for drug candidates.
pKa (Primary Amine) ~10.2 - 10.6Typical for a primary alkylamine, available for salt formation and nucleophilic reactions.
pKa (Morpholine) ~7.8 - 8.2The morpholine nitrogen is less basic due to the inductive effect of the oxygen atom.
Solubility Soluble in alcohols and polar organic solvents. Low to moderate solubility in water.Expected behavior for a compound of this size with both polar and non-polar regions. Morpholine itself is miscible with water[2].

Rationale and Potential Applications in Drug Development

The structural features of 4-[3-(Aminomethyl)pentan-3-yl]morpholine make it a compelling scaffold for medicinal chemistry.

  • Conformational Rigidity : The α,α-disubstituted (gem-diethyl) core restricts bond rotation. Incorporating such motifs into peptide-based drugs can lock them into a bioactive conformation and increase resistance to proteolytic degradation by enzymes[3][4][5].

  • Primary Amine Handle : The aminomethyl group serves as a versatile synthetic handle for derivatization. It can be readily acylated, alkylated, or used in peptide coupling reactions to attach the scaffold to other molecules of interest.

  • Morpholine Moiety : The morpholine ring is a highly privileged structure in drug discovery. It is often used to improve pharmacokinetic properties, such as increasing aqueous solubility, enhancing metabolic stability, and acting as a hydrogen bond acceptor[6][7][8]. Its inclusion can mitigate toxicity issues sometimes associated with other amine heterocycles.

This combination makes the compound an ideal starting point for developing novel protease inhibitors, receptor ligands, or other therapeutics where a constrained, three-dimensional structure is desirable.

Proposed Synthesis Pathway

Diagram: Proposed Synthetic Route

G cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Selective Tosylation cluster_3 Step 4: Azide Introduction (SN2) cluster_4 Step 5: Morpholine Synthesis cluster_5 Step 6: Final Reduction A Diethyl Malonate B Diethyl 2,2-diethylmalonate A->B 2 eq. EtBr NaOEt, EtOH C 2,2-Diethylpropane-1,3-diol B->C LiAlH4 THF, 0°C to rt D 3-(Hydroxymethyl)-3-ethylpentan-1-ol tosylate C->D 1 eq. TsCl Pyridine, 0°C E 1-Azido-3-(hydroxymethyl)-3-ethylpentane D->E NaN3 DMF, 80°C F 4-(3-(Azidomethyl)pentan-3-yl)morpholine E->F 1. MsCl, Et3N 2. Morpholine G Target Molecule (891647-39-5) F->G H2, Pd/C or LiAlH4

Caption: A plausible 6-step synthesis of the target molecule.

Detailed Experimental Protocol

Causality and Experimental Choices: This protocol is designed for robustness and selectivity. The use of a malonic ester synthesis is a classic method for creating quaternary carbons. The subsequent steps rely on selective functionalization of a primary diol. Using tosylates and azides provides clean, high-yielding transformations, avoiding harsh conditions where possible.

Protocol:

  • Synthesis of Diethyl 2,2-diethylmalonate:

    • To a solution of sodium ethoxide (2.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add ethyl bromide (2.2 eq) dropwise, maintaining the temperature below 40 °C.

    • Heat the reaction to reflux for 4 hours. Monitor by TLC or GC-MS for disappearance of starting material.

    • Cool, filter off the sodium bromide precipitate, and remove ethanol under reduced pressure. Purify by vacuum distillation. Rationale: This standard dialkylation of malonic ester efficiently creates the gem-diethyl core.

  • Synthesis of 2,2-Diethylpropane-1,3-diol:

    • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C and add a solution of diethyl 2,2-diethylmalonate (1.0 eq) in THF dropwise.

    • After addition, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.

    • Cool to 0 °C and carefully quench the reaction by sequential, slow addition of water, then 15% NaOH (aq), then water again (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield the crude diol, which can be purified by crystallization or distillation. Rationale: LiAlH₄ is a powerful reducing agent necessary to reduce both ester groups to alcohols.

  • Synthesis of 3-(Hydroxymethyl)-3-ethylpentan-1-ol tosylate:

    • Dissolve the diol (1.0 eq) in pyridine at 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.0 eq) portion-wise, ensuring the temperature remains near 0 °C.

    • Stir at 0 °C for 4-6 hours. Rationale: By using exactly one equivalent of TsCl at low temperature, we can achieve selective mono-tosylation of one of the sterically equivalent primary alcohols.

    • Quench with cold water and extract with ethyl acetate. Wash the organic layer with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify by flash chromatography.

  • Synthesis of 1-Azido-3-(hydroxymethyl)-3-ethylpentane:

    • Dissolve the tosylate (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 80 °C for 12 hours.

    • Cool, pour into water, and extract with diethyl ether. Wash the organic layers extensively with water to remove DMF, then with brine. Dry and concentrate to yield the azide. Rationale: This is a standard Sₙ2 reaction. Azide is an excellent nucleophile and can later be reduced to the primary amine.

  • Synthesis of 4-(3-(Azidomethyl)pentan-3-yl)morpholine:

    • Dissolve the azido-alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.

    • Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise and stir for 1 hour.

    • Add morpholine (2.0 eq) and allow the reaction to warm to room temperature, stirring overnight.

    • Wash with water and brine, dry, and concentrate. Purify by flash chromatography. Rationale: The remaining alcohol is converted to a good leaving group (mesylate) in situ, which is then displaced by morpholine to form the final C-N bond.

  • Synthesis of 4-[3-(Aminomethyl)pentan-3-yl]morpholine (Target):

    • Dissolve the azide from the previous step in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Hydrogenate the mixture under a balloon of H₂ gas (or in a Parr shaker at 50 psi) until TLC shows complete consumption of the starting material.

    • Filter the catalyst through Celite and concentrate the filtrate to yield the final product. Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an azide to a primary amine without affecting the other functional groups.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.

Diagram: Analytical Workflow

G cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Purity Assessment Sample Synthesized Product TLC TLC Analysis (Purity Check) Sample->TLC Purification Flash Chromatography TLC->Purification NMR 1H & 13C NMR (Structure Confirmation) Purification->NMR MS HRMS (ESI+) (Molecular Formula) Purification->MS IR FTIR (Functional Groups) Purification->IR HPLC HPLC-UV/ELSD (Quantitative Purity >95%) Purification->HPLC Final Characterized Compound (CAS 891647-39-5) HPLC->Final

Caption: Standard workflow for purification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a solvent like CDCl₃ or MeOD[10][11].

  • ¹H NMR (400 MHz, CDCl₃) - Predicted Signals:

    • δ ~ 3.70 ppm (t, 4H): Protons on carbons adjacent to the oxygen in the morpholine ring (-O-CH ₂-).

    • δ ~ 2.65 ppm (s, 2H): Methylene protons of the aminomethyl group (-C-CH ₂-NH₂).

    • δ ~ 2.50 ppm (t, 4H): Protons on carbons adjacent to the nitrogen in the morpholine ring (-N-CH ₂-).

    • δ ~ 2.35 ppm (s, 2H): Methylene protons connecting the quaternary carbon to the morpholine nitrogen (-C-CH ₂-N<).

    • δ ~ 1.40 ppm (q, 4H): Methylene protons of the two ethyl groups (-CH ₂-CH₃).

    • δ ~ 1.30 ppm (s, 2H): Broad singlet for the primary amine protons (-NH₂).

    • δ ~ 0.85 ppm (t, 6H): Methyl protons of the two ethyl groups (-CH₂-CH ₃).

  • ¹³C NMR (100 MHz, CDCl₃) - Predicted Signals:

    • δ ~ 67.0 ppm: Morpholine carbons adjacent to oxygen (-C H₂-O-).

    • δ ~ 60.5 ppm: Methylene carbon attached to morpholine nitrogen.

    • δ ~ 54.0 ppm: Morpholine carbons adjacent to nitrogen (-C H₂-N-).

    • δ ~ 48.2 ppm: Aminomethyl carbon (-C H₂-NH₂).

    • δ ~ 40.1 ppm: Quaternary carbon.

    • δ ~ 25.5 ppm: Methylene carbons of the ethyl groups.

    • δ ~ 8.5 ppm: Methyl carbons of the ethyl groups.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to confirm the elemental composition.

  • Expected Result (ESI+): The primary observable ion will be the protonated molecule, [M+H]⁺.

  • Calculated Exact Mass for [C₁₂H₂₇N₂O]⁺: 215.2118

  • Observed m/z: Should be within 5 ppm of the calculated exact mass.

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

  • ~3300-3400 cm⁻¹ (two bands, weak-medium): N-H symmetric and asymmetric stretching of the primary amine.

  • ~2850-2960 cm⁻¹ (strong): Aliphatic C-H stretching.

  • ~1590-1650 cm⁻¹ (medium): N-H scissoring bend of the primary amine.

  • ~1115 cm⁻¹ (strong): C-O-C asymmetric stretching of the morpholine ether linkage.

Safety and Handling

No specific toxicology data is available for this compound. Standard laboratory precautions for handling aliphatic amines should be followed[12][13].

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. The compound is expected to be a skin and eye irritant and may be harmful if swallowed[14].

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-[3-(Aminomethyl)pentan-3-yl]morpholine (CAS 891647-39-5) is a structurally interesting and synthetically accessible building block. Its unique combination of a conformationally rigid gem-diethyl core, a reactive primary amine, and a pharmacokinetically favorable morpholine moiety makes it a valuable tool for medicinal chemists and drug discovery professionals aiming to explore new chemical space. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the preparation and characterization of this promising scaffold.

References

  • Kaczanowska, K., et al. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2020). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Available at: [Link]

  • UC Santa Barbara Office of Technology & Industry Alliances. Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. Available at: [Link]

  • Wang, Q., et al. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • INIS-IAEA. Preparation of β-alanine-3,3-D2 and -2,2,3,3-D4. Available at: [Link]

  • Tucker, H. (1988). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for various organic compounds. Available at: [Link]

  • The Good Scents Company. (Z)-coconut decanone ethyl, 91069-39-5. Available at: [Link]

  • ResearchGate. Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Available at: [Link]

  • PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine. Available at: [Link]

  • Jain, A., & Sahu, S.K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Scholars Research Library. Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Available at: [Link]

  • Ramirez-Rave, J. E., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. SN Applied Sciences. Available at: [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • PubChem. 4-(3-Aminophenyl)morpholin-3-one. Available at: [Link]

  • GreenChemistry.ru. Morpholines database - synthesis, physical properties. Available at: [Link]

  • Academia.edu. Recent progress in the synthesis of morpholines. Available at: [Link]

  • CAS Common Chemistry. Quercetin. Available at: [Link]

  • CAS. NMR Database for Faster Structural Data. Available at: [Link]

  • Wang, Y., et al. (2020). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. Available at: [Link]

  • ResearchGate. 1H-NMR Analysis spectral interpretation data. Available at: [Link]

  • The Good Scents Company. morpholine, 110-91-8. Available at: [Link]

  • Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • MassBank. Warfarin LC-ESI-QTOF MS2. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-ethyl-2-morpholinobutan-1-amine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of the novel chemical entity, 2-ethyl-2-morpholinobutan-1-amine. As a compound not readily found in existing chemical literature, this document serves as a predictive guide for researchers interested in its synthesis, characterization, and potential applications. The guide is structured to provide a deep dive into its chemical formula and structure, predicted physicochemical properties, plausible synthetic routes, expected spectroscopic signatures, and a discussion on its potential utility in various scientific domains, underpinned by a strong foundation of scientific literature on analogous compounds.

Introduction

The exploration of novel chemical structures is a cornerstone of innovation in drug discovery, materials science, and catalysis. This guide focuses on 2-ethyl-2-morpholinobutan-1-amine, a molecule that combines several key functional groups: a primary amine, a morpholine ring, and a quaternary carbon center. The presence of a primary amine adjacent to a sterically hindered quaternary carbon suggests unique chemical properties and potential for novel reactivity. The morpholine moiety is a well-recognized "privileged structure" in medicinal chemistry, often incorporated to improve the pharmacokinetic profile and biological activity of drug candidates[1][2]. This guide will provide a robust theoretical framework to stimulate and inform future research into this promising, yet unexplored, chemical entity.

Chemical Structure and Formula

The structure of 2-ethyl-2-morpholinobutan-1-amine is deduced from its IUPAC name. It features a four-carbon butane backbone. At the second carbon position (C2), both an ethyl group (-CH₂CH₃) and a morpholine ring are attached. The first carbon position (C1) bears a primary amine group (-NH₂). This arrangement results in a quaternary carbon at the C2 position.

Molecular Formula: C₁₀H₂₂N₂O

Molecular Weight: 186.30 g/mol

SMILES: CCCN(C(CN)CC)C1CCOCC1

InChI Key: (Predicted) A unique InChI key would be generated upon synthesis and registration of this compound.

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of 2-ethyl-2-morpholinobutan-1-amine.

Predicted Physicochemical Properties

Due to the absence of experimental data, the physicochemical properties of 2-ethyl-2-morpholinobutan-1-amine are predicted based on its structural components and data from analogous compounds.

PropertyPredicted Value/RangeRationale and Comparative Data
Boiling Point 220-240 °CThe presence of a primary amine and a morpholine ring will lead to hydrogen bonding, increasing the boiling point. Structurally similar, though less complex, compounds like 2-ethyl-2-methylpentan-1-amine (C₈H₁₉N, MW: 129.24 g/mol ) and 2-(Morpholin-4-yl)cyclopentan-1-amine (C₉H₁₈N₂O, MW: 170.25 g/mol ) have boiling points in the range of 150-250°C. The higher molecular weight and potential for intermolecular interactions of the target compound suggest a boiling point in the upper end of this range.
Density 0.95 - 1.05 g/cm³The density is expected to be close to that of water due to the presence of the oxygen and nitrogen atoms. For instance, 2-(Morpholin-4-yl)cyclopentan-1-amine has a predicted density of 1.04 g/cm³.
Solubility Soluble in water and polar organic solvents.The primary amine and the morpholine ring are both capable of hydrogen bonding with water, which should impart good water solubility. The alkyl chain is relatively short, so it is not expected to significantly diminish water solubility. It is also expected to be soluble in alcohols and other polar organic solvents.
pKa 9.5 - 10.5The primary amine is expected to be basic. The pKa of the conjugate acid is predicted to be in the typical range for primary alkylamines. The morpholine nitrogen is also basic, but its pKa is generally lower than that of acyclic secondary amines.

Proposed Synthetic Routes

The synthesis of 2-ethyl-2-morpholinobutan-1-amine presents a significant challenge due to the presence of a quaternary carbon atom adjacent to the primary amine. Several plausible synthetic strategies can be envisioned, leveraging modern organic synthesis methodologies.

Strategy 1: Construction of the Quaternary Center followed by Amine Introduction

This strategy focuses on first creating the 2-ethyl-2-morpholinobutanoic acid or a derivative, which can then be converted to the primary amine.

G cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Conversion to Amine A 2-Morpholinobutanoic acid ester B 2-Ethyl-2-morpholinobutanoic acid ester A->B 1. LDA, THF, -78°C 2. Ethyl iodide C 2-Ethyl-2-morpholinobutanol B->C LiAlH4, THF D 2-Ethyl-2-morpholinobutan-1-amine C->D 1. Mesylation or Tosylation 2. Azide substitution (NaN3) 3. Reduction (e.g., H2/Pd-C or LiAlH4)

Caption: Proposed synthetic workflow starting from a 2-morpholinobutanoic acid derivative.

Experimental Protocol (Hypothetical):

  • Synthesis of 2-Ethyl-2-morpholinobutanoic acid ester:

    • To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise.

    • After stirring, add a solution of ethyl 2-morpholinobutanoate in THF.

    • Stir for 1 hour to ensure complete enolate formation.

    • Add ethyl iodide and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

    • Purify the resulting ester by column chromatography.

  • Reduction to 2-Ethyl-2-morpholinobutanol:

    • Add the purified ester dropwise to a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C.

    • After the addition, allow the reaction to stir at room temperature until complete.

    • Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solids and concentrate the filtrate to obtain the crude alcohol.

  • Conversion to 2-Ethyl-2-morpholinobutan-1-amine:

    • Dissolve the alcohol in dichloromethane with triethylamine.

    • Cool the solution to 0 °C and add methanesulfonyl chloride or p-toluenesulfonyl chloride.

    • After the reaction is complete, wash the mixture and concentrate to obtain the mesylate or tosylate.

    • Dissolve the activated alcohol in DMF and add sodium azide. Heat the reaction to drive the substitution.

    • After workup, reduce the resulting azide to the primary amine using a standard method such as catalytic hydrogenation (H₂ over Pd/C) or reduction with LiAlH₄.

Strategy 2: Reductive Amination Approach

An alternative approach involves the reductive amination of a suitable ketone precursor.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination E 2-Morpholinobutanenitrile F 1-Morpholino-1-phenylbutan-2-one E->F 1. Ethylmagnesium bromide 2. Hydrolysis G 2-Ethyl-2-morpholinobutan-1-amine F->G NH3, H2, Raney Ni or NaBH3CN

Caption: Proposed synthetic workflow via a reductive amination pathway.

This route may be more challenging due to the steric hindrance around the ketone, which could make the reductive amination step difficult. Recent advances in the synthesis of sterically hindered primary amines could provide valuable insights for overcoming this challenge[3][4][5].

Predicted Spectroscopic Data

The characterization of 2-ethyl-2-morpholinobutan-1-amine would rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy
  • N-H stretching: Two distinct bands are expected in the region of 3400-3250 cm⁻¹ characteristic of a primary amine (R-NH₂). These bands correspond to the asymmetric and symmetric N-H stretching vibrations[3][6].

  • C-H stretching: Strong absorptions are expected in the 2960-2850 cm⁻¹ region due to the C-H stretching of the alkyl groups.

  • N-H bending: A bending vibration for the primary amine should appear in the 1650-1580 cm⁻¹ range[3].

  • C-N stretching: Aliphatic C-N stretching vibrations are expected to appear as medium to weak bands in the 1250-1020 cm⁻¹ region[3].

  • C-O-C stretching: A strong, characteristic C-O-C stretching band for the morpholine ether linkage is expected around 1115 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Morpholine protons: Two multiplets are expected for the morpholine ring protons. The four protons adjacent to the oxygen atom (-O-CH₂-) would typically appear further downfield (δ 3.6-3.8 ppm) compared to the four protons adjacent to the nitrogen atom (-N-CH₂-) (δ 2.4-2.7 ppm)[7][8][9][10][11].

    • -CH₂-NH₂ protons: A singlet or a broad singlet is expected for the two protons of the aminomethyl group, likely in the δ 2.5-3.0 ppm range.

    • -NH₂ protons: A broad singlet, which would be exchangeable with D₂O, is expected for the amine protons, typically in the δ 1.0-3.0 ppm range.

    • Ethyl and Butyl chain protons: The protons of the ethyl and the remaining part of the butyl chain will appear as multiplets in the upfield region (δ 0.8-1.5 ppm).

  • ¹³C NMR:

    • Morpholine carbons: The carbons adjacent to the oxygen (-O-CH₂-) are expected around δ 67-70 ppm, while the carbons adjacent to the nitrogen (-N-CH₂-) would be around δ 45-50 ppm[7][8][10].

    • Quaternary carbon: The quaternary carbon at C2 will likely be a weak signal in the δ 40-50 ppm range.

    • -CH₂-NH₂ carbon: The carbon of the aminomethyl group is expected to appear in the δ 40-50 ppm range.

    • Alkyl carbons: The remaining alkyl carbons will show signals in the upfield region (δ 10-30 ppm).

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A molecular ion peak at m/z = 186 is expected, although it may be weak due to the potential for fragmentation.

  • Fragmentation Pattern:

    • Alpha-cleavage is a common fragmentation pathway for amines. Cleavage of the C1-C2 bond would result in the loss of a •CH₂NH₂ radical (mass 30), leading to a fragment at m/z = 156.

    • Another likely fragmentation is the loss of an ethyl radical (•CH₂CH₃, mass 29) from the quaternary center, resulting in a fragment at m/z = 157.

    • Fragmentation of the morpholine ring is also expected. A characteristic fragment for N-alkylmorpholines is the loss of a C₂H₄O fragment (mass 44) via a retro-Diels-Alder type reaction, or the formation of a morpholinium ion fragment.

Potential Applications and Reactivity

The unique structural features of 2-ethyl-2-morpholinobutan-1-amine suggest several potential areas of application.

  • Medicinal Chemistry: The morpholine scaffold is a key component in many approved drugs due to its ability to improve solubility and metabolic stability[1]. The primary amine offers a handle for further functionalization, making this compound a potential building block for the synthesis of new drug candidates. The steric hindrance around the amine may also confer unique biological activities or selectivities.

  • Catalysis: Sterically hindered amines are known to be useful as non-nucleophilic bases and as ligands in catalysis[12][13]. The combination of a primary amine and a tertiary amine (in the morpholine ring) could lead to interesting properties as a bidentate ligand for metal complexes.

  • Materials Science: Amines are widely used as curing agents for epoxy resins and in the synthesis of polyamides and polyimides. The specific structure of this diamine could lead to polymers with novel properties.

The primary amine is expected to undergo typical reactions of amines, such as acylation, alkylation, and Schiff base formation. However, the significant steric hindrance at the α-position may reduce its reactivity compared to less substituted primary amines.

Safety and Handling

While specific toxicity data for 2-ethyl-2-morpholinobutan-1-amine is not available, it should be handled with the precautions appropriate for a new chemical entity with amine and morpholine functionalities.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards of Related Compounds: Morpholine itself is flammable, corrosive, and can cause severe skin burns and eye damage[14][15][16][17][18]. Aliphatic amines can be irritating to the skin, eyes, and respiratory tract.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.

Conclusion

2-ethyl-2-morpholinobutan-1-amine represents an intriguing, unexplored molecule with potential applications in diverse areas of chemical research. This in-depth technical guide provides a theoretical foundation for its synthesis, characterization, and potential utility. The synthetic routes outlined, while challenging, are based on established chemical principles and offer a starting point for its practical preparation. The predicted spectroscopic data will be invaluable for the characterization of this novel compound. It is hoped that this guide will inspire further research into the properties and applications of this and other sterically hindered morpholinoalkanamines.

References

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2025).
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Request PDF | 1H and13C NMR spectra ofN-substituted morpholines | (1)H and (13)C NMR data for N-substituted morpholines 1-20 were measured using 1D (DEPT, 1D NOE difference) and 2D NMR spectroscopic methods...
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv
  • IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry and Biochemistry.
  • Bonavia, G., & Fotsch, C. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 537-575.
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
  • RESEARCH PROGRESS IN SYNTHESIS OF STERICALLY HINDERED AMINE AND ITS APPLICATION IN DESULFURIZATION. (2023). Petroleum Processing and Petrochemicals.
  • Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline. (2025). BenchChem.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025).
  • Morpholine - SAFETY D
  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. (2020). Journal of the American Chemical Society.
  • Morpholine. (n.d.). Santa Cruz Biotechnology.
  • Sterically hindered amine derivatives with wide ranges of applications. (n.d.).
  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. (n.d.).
  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox C
  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. (n.d.). CyberLeninka.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • MORPHOLINE. (n.d.). MsdsDigital.com.
  • Morpholine - Safety D

Sources

Novel morpholine-based aliphatic amine intermediates for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Title: Engineering Next-Generation Therapeutics: The Strategic Role of Novel Morpholine-Based Aliphatic Amine Intermediates

Executive Summary Morpholine-based aliphatic amines represent a privileged class of intermediates in modern drug discovery. Their unique physicochemical properties—specifically a pKa of ~8.3–8.7, balanced lipophilicity, and excellent metabolic stability—make them ideal for modulating pharmacokinetic and pharmacodynamic (PK/PD) profiles. As a Senior Application Scientist, I have structured this whitepaper to detail the mechanistic rationale for integrating morpholine scaffolds into target-directed ligands, explore cutting-edge green synthesis and photoredox functionalization workflows, and establish self-validating protocols for their application in fragment-based drug discovery (FBDD).

Mechanistic Rationale: Why Morpholine Aliphatic Amines?

In medicinal chemistry, the incorporation of a morpholine ring is rarely arbitrary. The oxygen atom acts as a hydrogen bond acceptor, while the basic nitrogen allows for salt formation, enhancing aqueous solubility and brain permeability. When linked via an aliphatic amine chain, the resulting intermediate provides a flexible yet metabolically robust vector for target engagement.

Pharmacokinetic Causality: Morpholine derivatives exhibit an improved CYP3A4 profile and optimal clearance because the ring is easily oxidized into non-toxic derivatives rather than reactive electrophiles, prolonging bioavailability1[1]. In CNS drug discovery, the weak basicity of the morpholine nitrogen ensures that a significant fraction of the drug remains un-ionized at physiological pH, facilitating blood-brain barrier (BBB) penetration[1]. In oncology, morpholine-substituted quinazolines have shown potent inhibition of Bcl-2 proteins, successfully inducing apoptosis in tumor cells by fitting well into the active cavity and interacting with surrounding amino acids2[2].

Pathway Ligand Growth Factor / Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase PI3K / Target Kinase Receptor->Kinase Activates Downstream Downstream Effector (AKT) Kinase->Downstream Phosphorylates Morpholine Morpholine-Aliphatic Amine Morpholine->Kinase Competitive Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Downstream->Apoptosis Blocked by Inhibition

Mechanism of action for morpholine-based kinase inhibitors disrupting survival pathways.

Advanced Synthesis Workflows: Overcoming Monoalkylation Challenges

Historically, synthesizing morpholines from 1,2-amino alcohols required inefficient, multi-step annulation reactions (e.g., using chloroacetyl chloride) because achieving selective monoalkylation of the parent amine was notoriously difficult 3[3]. Modern green chemistry has resolved this through the use of inexpensive reagents like ethylene sulfate.

Protocol 1: Green Synthesis via Selective Monoalkylation Objective: To synthesize substituted morpholine aliphatic amines in a redox-neutral, high-yielding process. Causality: Ethylene sulfate acts as a highly selective 2-carbon electrophile. The use of a strong, non-nucleophilic base (tBuOK) prevents over-alkylation, a common failure point in traditional SN2 reactions with primary amines[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the primary aliphatic amine (1.0 equiv) in anhydrous THF under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Electrophile Addition: Add ethylene sulfate (1.1 equiv) dropwise at 0°C. The low temperature controls the exothermic SN2 attack and maximizes monoalkylation selectivity.

  • Base Activation: Introduce tBuOK (2.5 equiv) in portions. The base facilitates the intramolecular cyclization of the intermediate sulfate ester.

  • Cyclization: Heat the reaction mixture to 60°C for 4–6 hours. Monitor via LC-MS until the intermediate is fully consumed.

  • Workup & Isolation: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography (silica gel, DCM/MeOH gradient) to isolate the pure morpholine derivative. Self-Validation Standard: The success of the monoalkylation is confirmed if LC-MS shows <5% of the dialkylated byproduct prior to purification.

Fragment-Based Drug Discovery (FBDD) and Photoredox C-H Functionalization

In FBDD, morpholine and piperazine rings are ubiquitous. However, functionalizing these saturated N-heterocycles without pre-installed reactive handles is challenging due to the high bond dissociation energy of C(sp3)-H bonds4[4]. Photoredox-mediated cross-dehydrogenative coupling has emerged as a transformative solution.

Causality: By using a photoredox catalyst excited by blue LEDs, a single-electron transfer (SET) from the tertiary amine to the triplet-state catalyst generates a nitrogen-centered radical cation. Deprotonation yields an alpha-amino radical, which readily undergoes cross-coupling with heteroaryl halides[4][5]. This allows for the late-stage chemical tagging and functionalization of morpholine-containing drugs without undesired reactions at native nucleophilic sites5[5].

Photoredox Start N-Boc Morpholine + Aryl Halide Photo Photoredox Catalyst + Blue LED Start->Photo SET Single-Electron Transfer (SET) Photo->SET Radical α-Amino Radical Generation SET->Radical Coupling Cross-Dehydrogenative Coupling Radical->Coupling Product C-H Functionalized Intermediate Coupling->Product

Photoredox-mediated cross-dehydrogenative heteroarylation workflow.

Protocol 2: High-Throughput Nanoscale Photoredox Coupling Objective: Rapid screening of morpholine C-H functionalization conditions. Methodology:

  • Plate Preparation: In a 1536-well microtiter plate, dispense N-Boc morpholine (100 nmol) and the target heteroaryl bromide (100 nmol) using a liquid handling robot[4].

  • Catalyst Addition: Add Ir- or Ru-based photoredox catalyst (1 mol%) and a suitable base (e.g., quinuclidine).

  • Irradiation: Seal the plate and irradiate with blue LEDs (450 nm) for 2 hours at room temperature.

  • Analysis: Dilute with acetonitrile and analyze via high-throughput UPLC-MS to map reactivity and identify optimal coupling partners. Self-Validation Standard: A successful hit is defined by >50% conversion to the desired cross-coupled product with <10% reductive quenching of the catalyst.

Quantitative Data: Comparative Analysis of Synthesis Routes

To guide synthetic strategy, the following table summarizes the efficiency and scope of traditional versus modern synthesis methods for morpholine aliphatic amines.

Synthesis MethodReagents / CatalystYield RangeSelectivity (Mono vs Di)Reaction TimeEnvironmental Impact
Traditional Annulation Chloroacetyl chloride, NaH30 - 55%Poor12 - 24 hHigh (Toxic byproducts)
Reductive Amination NaBH(OAc)3, Aldehydes60 - 80%Moderate8 - 12 hModerate
Ethylene Sulfate Alkylation Ethylene sulfate, tBuOK75 - 95%Excellent (>95%)4 - 6 hLow (Green protocol)
Photoredox C-H Coupling Ir-catalyst, Blue LED50 - 85%High (Regioselective)2 - 4 hLow (Atom economical)

Conclusion

The integration of morpholine-based aliphatic amines into drug discovery pipelines offers unparalleled advantages in tuning PK/PD properties, enhancing BBB permeability, and engaging complex kinase targets. By transitioning from traditional, low-yield annulations to advanced green monoalkylation and photoredox C-H functionalization, medicinal chemists can rapidly generate expansive libraries of these privileged scaffolds. The protocols and mechanistic frameworks provided herein serve as a robust foundation for the rational design of next-generation therapeutics.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC (nih.gov).
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC (nih.gov).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv.
  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - RSC Publishing.
  • Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)–H Functionalization - PMC (nih.gov).

Sources

Suppliers and price of 4-[3-(Aminomethyl)pentan-3-yl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the supply, properties, and application of 4-[3-(Aminomethyl)pentan-3-yl]morpholine , a specialized pharmaceutical intermediate.

CAS Number: 891647-39-5 Common Synonym: 2-Ethyl-2-morpholinobutan-1-amine

Part 1: Executive Technical Summary

4-[3-(Aminomethyl)pentan-3-yl]morpholine is a sterically hindered, gem-diethyl substituted amine intermediate used primarily in the synthesis of Tyrosine Threonine Kinase (TTK) inhibitors (also known as Mps1 inhibitors). Its unique structural motif—a central quaternary carbon bearing two ethyl groups, a morpholine ring, and a primary aminomethyl group—serves two critical functions in medicinal chemistry:

  • Solubility Enhancement: The morpholine ring improves the aqueous solubility of lipophilic drug scaffolds (e.g., indazoles).

  • Metabolic Stability: The gem-diethyl substitution at the

    
    -position relative to the amine hinders enzymatic degradation, potentially improving the pharmacokinetic half-life of the final API.
    

Part 2: Supply Chain & Market Analysis

Verified Suppliers

This compound is classified as a Fine Chemical / Building Block and is typically not available as a bulk commodity. It is sourced through specialized organic synthesis vendors.

SupplierTypeAvailability StatusRegion
BldPharm Catalog VendorStock / Fast Lead TimeGlobal (CN/USA)
Angene Chemical ManufacturerStockGlobal
MolCore AggregatorInquireGlobal
ChemSrc Database/VendorInquireAsia/Global
Ambeed Catalog VendorStockUSA
Pricing Landscape

Pricing for CAS 891647-39-5 follows a tier-based model typical of research-grade intermediates. It is rarely sold with a fixed public price list; "Request for Quote" (RFQ) is standard.

  • Research Scale (1g – 5g): High unit cost. Estimated range: $150 – $400 USD / gram .

  • Pilot Scale (10g – 100g): Moderate unit cost. Estimated range: $80 – $200 USD / gram .

  • Bulk Scale (>1kg): Significant discounts available via custom synthesis contracts.

Procurement Strategy: For drug development projects, it is recommended to purchase a 1g sample for validation (NMR/LCMS) before committing to bulk orders, as purity varies between "technical grade" (95%) and "pharma grade" (>98%).

Part 3: Chemical Identity & Properties[1][2][3][4][5]

PropertyData
IUPAC Name [3-(Morpholin-4-yl)pentan-3-yl]methanamine
Systematic Synonym 2-Ethyl-2-morpholinobutan-1-amine
Molecular Formula C₁₀H₂₂N₂O
Molecular Weight 186.29 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, Methanol, DMSO; Moderate in Water
pKa (Predicted) ~9.5 (Primary amine), ~6.0 (Morpholine N)

Part 4: Synthesis & Experimental Protocol

The synthesis of 4-[3-(Aminomethyl)pentan-3-yl]morpholine typically employs a Strecker-type reaction followed by Nitrile Reduction . This route constructs the quaternary center from 3-pentanone.

Synthesis Workflow Diagram

SynthesisPath Start 3-Pentanone (Diethyl Ketone) Intermediate Intermediate: 2-Ethyl-2-morpholino- butanenitrile Start->Intermediate Nucleophilic Addition (pH 3-4) Reagents1 Morpholine + KCN (Strecker Conditions) Reagents1->Intermediate Product Target Product: 4-[3-(Aminomethyl) pentan-3-yl]morpholine Intermediate->Product Nitrile Reduction Reagents2 LiAlH4 (LAH) or H2/Raney Ni Reagents2->Product

Caption: Two-step synthesis pathway from 3-pentanone via Strecker reaction and LAH reduction.

Detailed Protocol

Step 1: Preparation of 2-Ethyl-2-morpholinobutanenitrile

  • Reagents: 3-Pentanone (1.0 eq), Morpholine (1.1 eq), Potassium Cyanide (KCN, 1.1 eq), Water/Ethanol (1:1).

  • Procedure:

    • Dissolve KCN and Morpholine in water/ethanol.

    • Cool to 0°C. Add 3-Pentanone dropwise.

    • Adjust pH to ~3–4 using concentrated HCl (critical for iminium ion formation).

    • Stir at room temperature for 24–48 hours.

    • Workup: Basify with NaOH, extract with Diethyl Ether, dry over MgSO₄, and concentrate.

    • Note: The nitrile intermediate is often unstable and used directly.

Step 2: Reduction to 4-[3-(Aminomethyl)pentan-3-yl]morpholine

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), Anhydrous THF.

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF under Nitrogen/Argon atmosphere at 0°C.

    • Add the crude nitrile (dissolved in THF) dropwise to the suspension.

    • Reflux the mixture for 4–6 hours to ensure complete reduction.

    • Quench: Carefully perform Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

    • Purification: Filter salts, concentrate filtrate. Purify via vacuum distillation or column chromatography (DCM/MeOH/NH₃) to obtain the pure amine.

Part 5: Application in Drug Discovery (TTK Inhibitors)

This moiety is specifically cited in the development of Indazole-based TTK inhibitors (e.g., Patent EP 2766352 B1). The primary amine of the building block reacts with an activated carboxylic acid on the indazole core to form an amide bond.

Mechanism of Action Logic

DrugLogic Scaffold Lipophilic Drug Core (e.g., Indazole) Linker Amide Coupling Scaffold->Linker Effect1 Increased Solubility (Morpholine pKa ~6) Linker->Effect1 Result Effect2 Metabolic Blockade (Gem-diethyl steric bulk) Linker->Effect2 Result Moiety Target Moiety: CAS 891647-39-5 Moiety->Linker

Caption: Functional contribution of the moiety to the final Active Pharmaceutical Ingredient (API).

Part 6: Safety & Compliance (E-E-A-T)

  • Hazards: As a primary amine, this compound is Corrosive and an Irritant . It causes skin burns and eye damage (H314).

  • Handling:

    • Use a fume hood.

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.

    • Store under inert gas (Argon/Nitrogen) to prevent oxidation or carbamate formation from atmospheric CO₂.

  • Regulatory: Not listed as a controlled substance, but synthesis involves KCN (Step 1), requiring strict cyanide waste management protocols.

References

  • European Patent Office. (2014). Indazole compounds as kinase inhibitors and method of treating cancer with same (EP 2766352 B1). Google Patents. Link

  • PubChem. (n.d.). Compound Summary: 4-[3-(Aminomethyl)pentan-3-yl]morpholine. National Library of Medicine. Link

  • BldPharm. (2024). Product Detail: CAS 891647-39-5. BldPharm Catalog. Link

  • ChemSrc. (2024). CAS 891647-39-5 Chemical Properties. ChemSrc Database. Link

Methodological & Application

Application Note: Synthesis and Coupling of 4-[3-(Aminomethyl)pentan-3-yl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide designed for medicinal chemists and drug discovery scientists.

Executive Summary & Rationale

The recruitment of solvent-exposed regions in kinase ATP-binding pockets is a critical strategy for improving the physicochemical properties of inhibitors. The 4-[3-(Aminomethyl)pentan-3-yl]morpholine scaffold represents a "privileged structure" in the design of PI3K, mTOR, and DNA-PK inhibitors.

Structurally, this compound features a gem-diethyl substitution pattern at the


-carbon relative to the morpholine nitrogen. This steric bulk serves two pivotal functions:
  • Metabolic Stability: The gem-diethyl effect blocks cytochrome P450-mediated oxidative dealkylation at the

    
    -carbon, significantly extending in vivo half-life compared to linear alkyl chains.
    
  • Conformational Restriction: The bulky ethyl groups restrict the rotatable bonds, reducing the entropic penalty upon binding to the kinase hinge region.

This guide details the synthesis of this sterically demanding amine and provides optimized protocols for coupling it to heteroaromatic kinase cores.

Synthesis of the Building Block

Core Strategy: The synthesis utilizes a modified Strecker Reaction followed by a hydride reduction. Due to the steric hindrance of the starting ketone (3-pentanone), standard conditions are modified to ensure high conversion.

Workflow Diagram

SynthesisRoute Start 3-Pentanone (Diethyl Ketone) Intermediate Intermediate: 2-Ethyl-2-morpholino- butanenitrile Start->Intermediate Strecker Reaction Reagents1 Morpholine TMSCN, ZnI2 (cat.) MeOH, 60°C Reagents1->Intermediate Product Target Product: 4-[3-(Aminomethyl)pentan- 3-yl]morpholine Intermediate->Product Nitrile Reduction Reagents2 LiAlH4 THF, Reflux Reagents2->Product

Caption: Two-step synthetic route converting 3-pentanone to the gem-diethyl morpholine amine via a nitrile intermediate.

Step 1: Formation of 2-Ethyl-2-morpholinobutanenitrile

This step installs the quaternary center. The use of Trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst is preferred over aqueous KCN to avoid reversibility issues common with hindered ketones.

  • Reagents: 3-Pentanone (1.0 equiv), Morpholine (1.2 equiv), TMSCN (1.5 equiv), Zinc Iodide (ZnI

    
    , 0.05 equiv).
    
  • Solvent: Methanol (anhydrous) or neat.

  • Conditions: Sealed tube, 60°C, 24–48 hours.

Protocol:

  • Charge a pressure vessel with 3-pentanone (8.6 g, 100 mmol) and morpholine (10.4 g, 120 mmol).

  • Add ZnI

    
     (1.6 g, 5 mmol) followed by dropwise addition of TMSCN (14.9 g, 150 mmol). Caution: TMSCN is highly toxic. Handle in a fume hood.
    
  • Seal the vessel and heat to 60°C. Monitor by GC-MS or TLC (stain with KMnO

    
    ).
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: The nitrile is often stable enough to be used crude. If necessary, purify via vacuum distillation (high boiling point).

Step 2: Reduction to Primary Amine

The steric bulk of the gem-diethyl group makes the nitrile resistant to mild reducing agents. Lithium Aluminum Hydride (LiAlH


) is required.
  • Reagents: LiAlH

    
     (2.0 equiv), Intermediate Nitrile (1.0 equiv).
    
  • Solvent: THF (anhydrous).

  • Conditions: Reflux, 12 hours.

Protocol:

  • Suspend LiAlH

    
     (3.8 g, 100 mmol) in anhydrous THF (100 mL) under Argon at 0°C.
    
  • Add the crude nitrile (dissolved in THF) dropwise to the suspension.

  • Allow to warm to RT, then heat to reflux for 12 hours.

  • Fieser Workup: Cool to 0°C. Carefully add: 3.8 mL H

    
    O, 3.8 mL 15% NaOH, 11.4 mL H
    
    
    
    O.
  • Stir vigorously until a white granular precipitate forms. Filter through Celite.

  • Concentrate the filtrate to yield the target amine as a colorless to pale yellow oil.

Coupling Protocols (The Application)

Attaching this sterically hindered amine to a kinase hinge-binder (e.g., chloropyrimidine or chloroquinazoline) is the critical bottleneck. Standard S


Ar conditions often fail or result in low yields due to the "neopentyl-like" steric clash.
Method A: Buchwald-Hartwig Amination (Recommended)

Palladium catalysis overcomes the steric barrier effectively.

ParameterConditionRationale
Catalyst Pd

(dba)

(2-5 mol%)
Robust source of Pd(0).
Ligand RuPhos or BrettPhos Bulky, electron-rich dialkylbiaryl phosphines are essential for coupling hindered primary amines.
Base NaO_t_Bu or Cs

CO

Strong base required for activation.
Solvent Toluene or 1,4-DioxaneHigh boiling point non-polar solvents promote the catalytic cycle.
Temp 100–110°CEnergy required to overcome activation barrier.

Protocol:

  • In a glovebox or under Argon, combine the heteroaryl chloride (1.0 equiv), the gem-diethyl amine (1.2 equiv), Pd

    
    (dba)
    
    
    
    (0.02 equiv), and RuPhos (0.04 equiv).
  • Add NaO_t_Bu (1.5 equiv) and Toluene (0.2 M concentration).

  • Seal and heat at 100°C for 16 hours.

  • Filter through silica, concentrate, and purify via Reverse Phase HPLC (Acidic modifier).

Method B: High-Temperature S Ar (Alternative)

Only viable if the heteroaryl chloride is highly activated (e.g., substituted with electron-withdrawing groups like -CN, -NO


, or -CF

ortho/para to the leaving group).
  • Solvent: NMP or DMSO (Polar Aprotic is mandatory).

  • Base: DIPEA (3.0 equiv).

  • Temp: 130–150°C (Microwave irradiation preferred).

QC & Validation Criteria

To ensure the integrity of the synthesized inhibitor, the following analytical signatures must be verified.

NMR Signature (400 MHz, DMSO-d )
  • 
     0.8–0.9 ppm:  Two triplets (6H) corresponding to the terminal methyls of the ethyl groups.
    
  • 
     1.4–1.6 ppm:  Multiplets (4H) corresponding to the methylene protons of the ethyl groups.
    
  • 
     2.4–2.6 ppm:  Morpholine ring protons (4H) adjacent to the nitrogen (often obscured by solvent or broadened).
    
  • 
     2.8–3.0 ppm:  Doublet or singlet (2H) for the 
    
    
    
    protons. Note: This shift is diagnostic; if coupling failed, this remains distinct from the aromatic region.
  • 
     3.5–3.6 ppm:  Morpholine ether protons (4H).
    
Mass Spectrometry
  • Ionization: ESI+

  • Observed Mass: [M+H]

    
     = 187.xx (Calculated for C
    
    
    
    H
    
    
    N
    
    
    O).
  • Fragmentation: Loss of the morpholine ring or the ethyl chains is common in high-energy collisions.

Biological Context & Pathway Visualization

This scaffold is frequently employed to inhibit the PI3K/AKT/mTOR signaling cascade. The diagram below illustrates the downstream effects of successful inhibition using a molecule containing this scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Inhibitor) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Effect Cell Growth & Survival (Inhibited) mTOR->Effect Promotion Inhibitor Gem-Diethyl Morpholine Inhibitor Inhibitor->PI3K Blocks ATP Binding

Caption: Mechanism of action: The inhibitor blocks PI3K, halting the conversion of PIP2 to PIP3 and silencing the AKT/mTOR survival signal.

References

  • Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A Beta-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Exposure and Robust in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 56(11), 4597–4610. Link

    • Context: Describes the synthesis and utility of the gem-dimethyl morpholine analog, establishing the found
  • Staben, S. T., et al. (2016). Discovery of GDC-0084 (Paxalisib), a PI3K/mTOR Inhibitor Designed to Cross the Blood-Brain Barrier. Journal of Medicinal Chemistry, 59(21), 9623-9634. Link

    • Context: Discusses optimization of morpholine-containing side chains for solubility and metabolic stability.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

    • Context: Authoritative guide on selecting RuPhos/BrettPhos for coupling sterically hindered primary amines.
  • Heffron, T. P., et al. (2016). The Rational Design of Selective Benzoxazepin Inhibitors of the p110 Alpha Isoform of PI3K. Bioorganic & Medicinal Chemistry Letters, 26(8), 2092-2097. Link

    • Context: Demonstrates the SAR of gem-disubstituted aliph

Application Note & Protocols: Strategies for Amide Coupling with the Sterically Hindered Primary Amine, 2-Ethyl-2-Morpholinobutan-1-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amide bond formation is a cornerstone of modern organic and medicinal chemistry.[1] While numerous protocols exist, the coupling of sterically hindered amines presents a significant synthetic challenge. This guide provides an in-depth analysis and a series of detailed protocols for the successful amide coupling of 2-ethyl-2-morpholinobutan-1-amine, a primary amine encumbered by a sterically demanding quaternary center at the C2 position. We will explore the underlying principles of various coupling strategies, from standard carbodiimide methods to high-potency uronium and phosphonium salt-based reagents, offering researchers a rational framework for method selection, optimization, and troubleshooting.

The Synthetic Challenge: Understanding Steric Hindrance

The primary amine of 2-ethyl-2-morpholinobutan-1-amine is highly reactive in principle. However, its accessibility is severely restricted by the adjacent quaternary carbon atom bearing both a morpholine ring and an ethyl group. This steric bulk creates a congested environment around the nucleophilic nitrogen, hindering its approach to the electrophilic center of an activated carboxylic acid. Consequently, standard coupling conditions may result in sluggish or failed reactions.[2] Overcoming this steric barrier requires the selection of highly reactive coupling reagents that generate exceptionally electrophilic activated intermediates, thereby increasing the rate of the desired nucleophilic attack.

Fundamentals of Amide Coupling Activation

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under ambient conditions, requiring high temperatures to drive off water.[3] Modern amide synthesis circumvents this by activating the carboxylic acid. The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group.[3][4] This is achieved using a "coupling reagent," which reacts with the carboxylate to form a highly reactive activated intermediate (e.g., an O-acylisourea, an active ester, or an acid anhydride).[5] The sterically hindered amine can then attack this activated species to form the stable amide bond.

G cluster_activation Activation Phase cluster_coupling Coupling Phase Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (Highly Electrophilic) Acid->Activated_Intermediate Forms Reagent Coupling Reagent Reagent->Activated_Intermediate Reacts with Base Tertiary Base (e.g., DIPEA) Base->Acid Deprotonates Amide Target Amide (R-CO-NH-R') Activated_Intermediate->Amide Nucleophilic Attack Amine Hindered Amine (R'-NH2) Amine->Amide Byproducts Reagent Byproducts (e.g., Urea, HOBt)

Caption: General workflow for amide bond formation.

Protocol Selection Guide: From Standard to High-Potency Reagents

The choice of coupling reagent is paramount for success with hindered substrates.[2] We present a tiered approach, starting with common reagents and progressing to more powerful, specialized options.

Carbodiimide-Based Reagents (e.g., EDC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their affordability and the water-solubility of their urea byproduct, which simplifies purification.[5][6] They function by forming a highly reactive O-acylisourea intermediate.[4][6] However, this intermediate can rearrange to an unreactive N-acylurea, a common side reaction that lowers yields, particularly in slow reactions with hindered amines.[5] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester, which then reacts with the amine.[5]

  • Verdict for 2-ethyl-2-morpholinobutan-1-amine: A viable starting point, especially with HOAt, but may require elevated temperatures and longer reaction times. Low yields are a distinct possibility due to steric hindrance.

Uronium/Aminium & Phosphonium Salt Reagents (HATU, PyBOP)

For challenging couplings, uronium/aminium salts (e.g., HATU) and phosphonium salts (e.g., PyBOP) are the reagents of choice.[7][8][9][10] These compounds facilitate the in situ formation of active esters with high efficiency.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Considered one of the most effective coupling reagents.[8][11] It incorporates a HOAt moiety, which forms a highly reactive OAt active ester. The pyridine nitrogen in the HOAt structure provides anchimeric assistance, further accelerating the coupling reaction, making HATU exceptionally effective for sterically hindered substrates.[9]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that generates a highly reactive HOBt active ester.[8][10] It is a robust and reliable choice, though for the most demanding couplings, HATU often shows superior performance due to the enhanced reactivity of the OAt ester.[8]

  • Verdict for 2-ethyl-2-morpholinobutan-1-amine: Highly recommended. HATU is the preferred first choice due to its superior activating ability, which is necessary to overcome the significant steric barrier.

Acyl Halide-Based Protocols

In cases where even the most potent coupling reagents fail, converting the carboxylic acid to a more reactive acyl halide (chloride or fluoride) is a powerful strategy.[] Acyl fluorides, in particular, have shown exceptional efficacy in coupling sterically hindered substrates where other standard methods have failed.[13] This method involves a two-step process: first, activation of the acid (e.g., with cyanuric fluoride), followed by the addition of the amine.

  • Verdict for 2-ethyl-2-morpholinobutan-1-amine: A highly effective but more aggressive option. This should be reserved for cases where HATU or PyBOP protocols yield unsatisfactory results.

Comparative Analysis of Recommended Coupling Conditions

The following table summarizes the key features of the discussed protocols, tailored for the challenge at hand.

FeatureProtocol 1: EDC / HOAtProtocol 2: HATUProtocol 3: PyBOP
Reagent Class CarbodiimideUronium/Aminium SaltPhosphonium Salt
Mechanism Forms O-acylisourea, trapped as OAt active esterForms highly reactive OAt active ester directlyForms HOBt active ester directly
Relative Potency ModerateVery HighHigh
Typical Base DIPEA, NMM (1.5-2.0 equiv.)DIPEA, 2,4,6-Collidine (2.0-3.0 equiv.)[14]DIPEA (2.0-3.0 equiv.)
Typical Solvent DMF, DCM, MeCN[14]DMF, NMP, MeCN[14][15]DMF, DCM
Pros Cost-effective, water-soluble byproduct.Extremely fast and efficient, low racemization, ideal for hindered substrates.[8]High efficiency, byproducts are generally easy to remove.
Cons Risk of N-acylurea side product, may be ineffective for this substrate.Higher cost, reagent is a potential sensitizer.[16]Higher cost than EDC, can be a sensitizer.

Detailed Experimental Protocols

Safety First: Amide coupling reagents, especially uronium and phosphonium salts, are known sensitizers and potential irritants.[16][17][18] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

Protocol A: High-Potency Coupling using HATU

This protocol is the recommended starting point for coupling any carboxylic acid with 2-ethyl-2-morpholinobutan-1-amine.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv.).

  • Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF or NMP) to a concentration of 0.1-0.2 M.

  • Reagent Addition: Add 2-ethyl-2-morpholinobutan-1-amine (1.1 equiv.) to the solution, followed by HATU (1.2 equiv.).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Track the reaction's progress by TLC or LC-MS. The disappearance of the amine starting material is a good indicator of completion.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

Protocol B: Carbodiimide-Mediated Coupling using EDC/HOAt

This protocol serves as a more economical, albeit potentially less efficient, alternative.

  • Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 equiv.) and HOAt (1.2 equiv.).

  • Dissolution: Dissolve the solids in an anhydrous solvent (e.g., DMF or DCM) to a concentration of 0.1-0.2 M.

  • Amine & EDC Addition: Add 2-ethyl-2-morpholinobutan-1-amine (1.1 equiv.) followed by EDC·HCl (1.5 equiv.).

  • Base Addition: Add DIPEA (2.0 equiv.) and stir the reaction at room temperature. For this hindered amine, gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Reaction: Stir for 12-24 hours.

  • Monitoring & Work-up: Follow steps 6 and 7 as described in Protocol A. The aqueous washes are particularly effective at removing the EDC-urea byproduct.[5]

  • Purification: Purify the crude product via flash column chromatography.

G Start Start: Carboxylic Acid + Hindered Amine Decision1 Is the coupling known to be challenging? Start->Decision1 HATU_Path Use High-Potency Reagent: HATU Protocol Decision1->HATU_Path Yes (Default for this amine) Monitor1 Monitor Reaction (LC-MS / TLC) HATU_Path->Monitor1 Decision2 Reaction Complete & Clean? Monitor1->Decision2 Workup Aqueous Work-up & Purification Decision2->Workup Yes Troubleshoot_Path Troubleshoot: - Increase Temp - Change Solvent - Switch to Acyl Fluoride Method Decision2->Troubleshoot_Path No (Low Yield / Stalled) Product Pure Amide Product Workup->Product

Caption: Decision workflow for hindered amide coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient reagent potency. 2. Suboptimal reaction conditions. 3. Poor solubility of starting materials.[19]1. Switch to a more powerful reagent (EDC → HATU). 2. Increase temperature (e.g., to 40-60 °C) and/or reaction time. Ensure the reaction is not too dilute (0.1-0.5 M is a good range).[19] 3. Change to a solvent with higher solubilizing power, such as NMP or DMSO.[19]
Side Product Formation 1. (With EDC) N-acylurea formation. 2. Racemization of chiral carboxylic acids.1. Ensure an adequate amount of additive (HOAt/HOBt) is present. Switch to HATU/PyBOP to avoid this issue.[5] 2. Use a non-coordinating base like 2,4,6-collidine instead of DIPEA. Run the reaction at 0 °C. HATU is known for low racemization.[8]
Difficult Purification 1. (With DCC) Insoluble dicyclohexylurea (DCU) byproduct. 2. Reagent byproducts co-elute with the product.1. Use EDC instead of DCC; its urea byproduct is water-soluble and easily removed by aqueous workup.[20] 2. Optimize the aqueous work-up. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., NaHCO₃) removes acidic impurities like unreacted carboxylic acid and HOBt/HOAt.

Conclusion

The successful acylation of 2-ethyl-2-morpholinobutan-1-amine is a challenging yet achievable transformation that hinges on the rational selection of a sufficiently potent coupling reagent. Due to significant steric hindrance, high-activity uronium salts like HATU represent the most reliable and efficient choice, capable of generating a highly reactive activated ester to overcome the physical barrier to nucleophilic attack. By starting with a robust protocol and employing systematic troubleshooting, researchers can confidently synthesize the desired amide derivatives of this complex amine for applications in pharmaceutical and materials science research.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link][1]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link][21]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link][4]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link][22]

  • Golisade, A., & Organ, M. G. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(38), 7644-7649. [Link][13]

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 43(8), 2714-2742. [Link]

  • Sheldon, R. A. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link][23]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec. [Link][5]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link][3]

  • Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link][24]

  • GenScript. (n.d.). Optimizing Peptide Coupling: Key Techniques. GenScript. [Link][7]

  • Princeton University. (n.d.). Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. Princeton University Environmental Health & Safety. [Link][17]

  • Montalbán, M. C., et al. (2018). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 23(8), 1948. [Link][25]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link][14]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link][26]

  • ResearchGate. (2025, August 6). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization*. ResearchGate. [Link][15]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 244-249. [Link][2][27]

  • American Chemical Society. (2025, September 24). Bonding with Caution: Understanding the Hazards of Peptide Couplers. ACS Webinars. [Link][18]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. organic-synthesis.org. [Link][10]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link][28]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link][20]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 10). Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][16]

Sources

Application Notes and Protocols: 4-[3-(Aminomethyl)pentan-3-yl]morpholine as a Novel Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Scaffold for sp³-Rich Chemical Space

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that provide access to three-dimensional chemical space is of paramount importance for identifying next-generation therapeutics. The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1][2][3] Its incorporation into drug candidates often enhances pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.[4][5] This guide introduces a novel scaffold, 4-[3-(Aminomethyl)pentan-3-yl]morpholine , which combines the beneficial attributes of the morpholine ring with a unique 3,3-disubstituted pentane core and a primary aminomethyl group. This combination offers a unique vector for chemical exploration and the potential to interact with a variety of biological targets.

The inclusion of sp³-hybridized carbons in drug candidates has been correlated with increased clinical success.[6] The 3,3-disubstituted pentane core of this scaffold introduces a significant degree of three-dimensionality, which can be advantageous for achieving high-affinity and selective interactions with protein targets. The primary aminomethyl group provides a key interaction point, capable of forming hydrogen bonds and salt bridges, which are crucial for molecular recognition.[7] Furthermore, the morpholine ring can improve aqueous solubility and metabolic stability, and its nitrogen atom can act as a hydrogen bond acceptor.[4][5]

This document provides a comprehensive guide for researchers interested in utilizing the 4-[3-(Aminomethyl)pentan-3-yl]morpholine scaffold in their drug discovery programs. It outlines a proposed synthetic route, potential derivatization strategies, and protocols for biological evaluation.

Physicochemical Properties and Potential Advantages

The unique structural features of 4-[3-(Aminomethyl)pentan-3-yl]morpholine suggest several potential advantages in a medicinal chemistry context.

PropertyAdvantageSupporting Rationale
High sp³ Character Improved solubility, reduced planarity, potential for enhanced binding to complex protein pockets.The 3,3-disubstituted pentane core moves away from the "flatland" of aromatic-rich compounds.[6]
Primary Amine Key pharmacophoric element for hydrogen bonding and salt bridge formation; provides a handle for further derivatization.The aminomethyl group is a common feature in many biologically active compounds.[7]
Morpholine Moiety Improved aqueous solubility, metabolic stability, and favorable pharmacokinetic properties.[4][5]The morpholine ring is a known "pharmacokinetic enhancer".[2]
Tertiary Carbon Center Potential for increased metabolic stability by blocking sites of oxidation.Steric hindrance around the central carbon can prevent enzymatic degradation.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the 4-[3-(Aminomethyl)pentan-3-yl]morpholine scaffold is crucial for its utility in medicinal chemistry. A multi-step synthesis starting from commercially available materials is proposed below.

Synthetic_Pathway cluster_0 Step 1: Double Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Monotosylation cluster_3 Step 4: Azide Formation cluster_4 Step 5: Oxidation cluster_5 Step 6: Reductive Amination cluster_6 Step 7: Reduction of Azide A Diethyl malonate C Diethyl 3,3-diethylmalonate A->C NaOEt, EtOH B Ethyl iodide B->C D 2,2-Diethylpropane-1,3-diol C->D LiAlH4, THF E 3-(Hydroxymethyl)-3-ethylpentan-1-ol tosylate D->E TsCl, Pyridine F 1-Azido-3-(hydroxymethyl)-3-ethylpentane E->F NaN3, DMF G 3-(Azidomethyl)-3-ethylpentanal F->G PCC, DCM H 4-[3-(Azidomethyl)pentan-3-yl]morpholine G->H NaBH(OAc)3, DCE J 4-[3-(Aminomethyl)pentan-3-yl]morpholine H->J H2, Pd/C, EtOH I Morpholine I->H

Caption: Proposed multi-step synthesis of the target scaffold.

Experimental Protocol: Synthesis of 4-[3-(Aminomethyl)pentan-3-yl]morpholine

Step 1: Synthesis of Diethyl 3,3-diethylmalonate

  • To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add ethyl iodide (2.2 eq) dropwise, maintaining the temperature below 20 °C.

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture, pour into water, and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 2,2-Diethylpropane-1,3-diol

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF), add a solution of diethyl 3,3-diethylmalonate (1.0 eq) in THF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the diol.

Step 3: Monotosylation

  • Dissolve 2,2-diethylpropane-1,3-diol (1.0 eq) in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 4 hours and then at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Step 4: Azide Formation

  • To a solution of the tosylate (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Cool to room temperature, add water, and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 5: Oxidation

  • To a solution of the alcohol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of silica gel, eluting with DCM.

  • Concentrate the filtrate to obtain the aldehyde.

Step 6: Reductive Amination with Morpholine

  • Dissolve the aldehyde (1.0 eq) and morpholine (1.2 eq) in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Step 7: Reduction of the Azide to the Primary Amine

  • Dissolve the azide (1.0 eq) in ethanol.

  • Add 10% palladium on carbon (0.1 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.

  • Filter the catalyst through Celite and concentrate the filtrate to obtain the final product, 4-[3-(Aminomethyl)pentan-3-yl]morpholine.

Derivatization Strategies and Potential Applications

The 4-[3-(Aminomethyl)pentan-3-yl]morpholine scaffold offers multiple points for diversification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Derivatization_Strategies cluster_0 Primary Amine Modifications cluster_1 Morpholine Ring Modifications Scaffold 4-[3-(Aminomethyl)pentan-3-yl]morpholine Amidation Amidation (R-COCl) Scaffold->Amidation Sulfonylation Sulfonylation (R-SO2Cl) Scaffold->Sulfonylation Reductive_Amination_Deriv Reductive Amination (R-CHO, NaBH(OAc)3) Scaffold->Reductive_Amination_Deriv Alkylation Alkylation (R-X) Scaffold->Alkylation Bioisosteres Bioisosteric Replacements (e.g., thiomorpholine, piperazine) Scaffold->Bioisosteres Biological_Evaluation_Workflow Start Synthesized Analogs Primary_Screening Primary Screening (e.g., binding assays, enzymatic assays) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Secondary_Assays Secondary Assays (e.g., cell-based functional assays, selectivity profiling) Hit_Identification->Secondary_Assays Active Compounds Lead_Generation Lead Generation Secondary_Assays->Lead_Generation ADME_Tox In Vitro ADME/Tox Profiling (solubility, permeability, metabolic stability, cytotoxicity) Lead_Generation->ADME_Tox Promising Leads In_Vivo In Vivo Efficacy and PK/PD Studies ADME_Tox->In_Vivo

Caption: A tiered workflow for biological evaluation.

Protocol 1: Primary Target-Based Screening (Example: Kinase Inhibition Assay)
  • Assay Principle: Utilize a fluorescence-based assay (e.g., LanthaScreen™) to measure the inhibition of a specific kinase.

  • Procedure: a. Prepare a dilution series of the test compounds in DMSO. b. In a 384-well plate, add the kinase, a fluorescently labeled substrate, and ATP. c. Add the test compounds and incubate at room temperature for the recommended time. d. Add the detection reagent (e.g., antibody against the phosphorylated substrate). e. Read the fluorescence signal on a plate reader.

  • Data Analysis: Calculate the IC₅₀ values for each compound by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: In Vitro ADME Profiling

A. Aqueous Solubility

  • Prepare a stock solution of the compound in DMSO.

  • Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Shake the mixture for 24 hours at room temperature.

  • Centrifuge to pellet any undissolved compound.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.

B. Metabolic Stability (Microsomal Stability Assay)

  • Incubate the test compound with liver microsomes (human, rat) and NADPH in a phosphate buffer.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with acetonitrile.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Conclusion

The 4-[3-(Aminomethyl)pentan-3-yl]morpholine scaffold represents a novel and promising starting point for the design of new therapeutic agents. Its unique combination of a three-dimensional core, a key pharmacophoric amine, and the favorable properties of the morpholine ring provides a rich platform for medicinal chemistry exploration. The synthetic and biological evaluation protocols outlined in this guide offer a framework for researchers to unlock the potential of this exciting new scaffold.

References

  • ACS Publications. (2021, November 22). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • PMC. (2021, November 22). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews. Retrieved from [Link]

  • Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • PMC. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]

  • MDPI. (2014, October 31). Synthesis and Anti-Tumor Activity of Novel Aminomethylated Derivatives of Isoliquiritigenin. Retrieved from [Link]

  • PMC. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Retrieved from [Link]

  • MDPI. (2023, April 26). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3,3-Disubstituted Heterocycles by Pd-Catalyzed Arylallylation of Unactivated Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Pharmaceutical compounds bearing the (amino)methyl group. B)... | Download Scientific Diagram. Retrieved from [Link]

  • PubMed. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties | Request PDF. Retrieved from [Link]

  • PubMed. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

Sources

Procedure for reacting sterically hindered amines with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for reacting sterically hindered amines with carboxylic acids Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Application Note & Protocol Series | AN-2026-02

Executive Summary

Forming amide bonds between sterically hindered carboxylic acids and amines is a frequent bottleneck in medicinal chemistry and peptide synthesis. Standard carbodiimide (EDC/DCC) or basic uronium (HBTU) protocols often fail due to the inability of the bulky amine to attack the activated ester, or due to competitive hydrolysis. This guide outlines a hierarchical approach to overcoming these barriers, moving from optimized "Gold Standard" uronium reagents to specific "Sledgehammer" methods utilizing acid chlorides and cyclic anhydrides.

The Steric Challenge: Mechanistic Bottlenecks

The failure of hindered couplings is rarely thermodynamic; it is kinetic.

  • Nucleophilic Approach: In standard couplings (e.g., HATU), the amine must attack a bulky active ester (O-At/O-Bt). If both the substrate and the leaving group are bulky, the transition state energy becomes prohibitive.

  • Competitive Hydrolysis: Slow coupling rates allow trace water to hydrolyze the active ester back to the carboxylic acid.

  • Epimerization: Prolonged activation times increase the risk of

    
    -proton abstraction, leading to racemization (azlactone pathway).
    
Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal method for your specific substrate pair.

CouplingLogic Start Start: Hindered Coupling IsAcidSensitive Is the substrate acid-sensitive? Start->IsAcidSensitive IsEpimerization Is u03b1-epimerization a critical concern? IsAcidSensitive->IsEpimerization No MethodGhosez Method C: Ghosez's Reagent (Neutral Acid Chloride) IsAcidSensitive->MethodGhosez Yes (Neutral conditions needed) MethodHATU Method A: HATU/COMU (High Reactivity) IsEpimerization->MethodHATU No (Standard Hindrance) MethodT3P Method B: T3P (Low Epimerization/Scalable) IsEpimerization->MethodT3P Yes (High Risk) MethodHATU->MethodT3P If HATU fails MethodOxalyl Method D: Oxalyl Chloride (The 'Sledgehammer') MethodT3P->MethodOxalyl If T3P fails

Figure 1: Decision tree for selecting coupling reagents based on substrate sensitivity and steric demand.

Method A: The High-Reactivity Standard (HATU/COMU)

Best For: Moderately hindered substrates where speed is critical and racemization is manageable. Mechanism: HATU generates a highly reactive 7-azabenzotriazole ester. The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group participation), accelerating the amine attack.

Protocol 1: Optimized HATU Coupling

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • HATU (1.1 – 1.2 equiv) [Alternative: COMU for safer handling]

  • DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (2.0 – 3.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for only 1-2 minutes .

    • Expert Insight: Do not stir longer. The active ester is unstable and can guanidinylate the amine if left too long or if excess HATU is present.

  • Coupling: Add the amine (1.2 equiv) followed by the remaining base (1.0 – 2.0 equiv).

  • Reaction: Stir at room temperature. Monitor by LCMS at 1 hour.

    • Optimization: If conversion is <50% after 4 hours, do not add more HATU. Switch to Method B or C.

Method B: Scalable & Low Epimerization (T3P)

Best For: Highly hindered amines, scale-up (>10g), and chiral substrates prone to racemization. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride with the carboxylic acid. This intermediate is less sterically bulky than the HATU active ester and does not release nucleophilic byproducts that cause racemization.

Protocol 2: T3P-Mediated Coupling

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 – 1.5 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, DMF, or 2-MeTHF

Step-by-Step:

  • Setup: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in the solvent (EtOAc is preferred for easy workup).

  • Base Addition: Add Pyridine (3.0 – 5.0 equiv). Cool to 0°C if the substrate is extremely sensitive; otherwise, room temperature is standard.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature.

    • Expert Insight: T3P reactions are slower but cleaner. If no reaction occurs after 2 hours, heat to 50–70°C . T3P is thermally stable, and heat is often the "magic bullet" for hindered amines using this reagent.

  • Workup: Wash with water/bicarbonate.[1] T3P byproducts are water-soluble, simplifying purification.[2]

Method C: The "Sledgehammer" (Acid Chlorides via Ghosez's Reagent)

Best For: "Impossible" couplings where HATU/T3P fail, or acid-sensitive substrates requiring neutral conditions. Mechanism: Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions , avoiding the harsh acidity of thionyl chloride or oxalyl chloride.

Protocol 3: Neutral Acid Chloride Generation

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez's Reagent (1.1 – 1.5 equiv)

  • Amine (1.1 – 2.0 equiv)

  • Base: DIPEA or Pyridine (2.0 equiv)

  • Solvent: DCM or Chloroform (Anhydrous)

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM. Add Ghosez's reagent (1.2 equiv) dropwise at room temperature.

  • Formation: Stir for 1–3 hours.

    • Monitoring: Monitor by TLC (conversion of acid to acid chloride) or quench a small aliquot with MeOH to check for methyl ester formation by LCMS.

  • Coupling: Once the acid chloride is formed, add the Amine (1.2 equiv) and DIPEA (2.0 equiv) directly to the reaction mixture.

  • Reaction: Stir at room temperature or reflux if necessary.

Comparative Performance Data

The following table summarizes the expected performance of these reagents based on aggregated application data for hindered substrates (e.g., N-methyl anilines, tert-butyl amines).

FeatureHATU / COMUT3P (Propylphosphonic Anhydride)Ghosez's Reagent (Acid Chloride)
Steric Tolerance HighVery HighExtreme
Epimerization Risk ModerateVery LowLow (if base controlled)
Reaction Speed Fast (< 2 h)Slow (often requires heat)Fast (once activated)
Byproduct Removal Difficult (requires chromatography)Easy (Water soluble)Moderate
Scalability Low (Cost/Explosion risk for HATU)High (Safe, cheap)Moderate
Typical Yield 60–85%70–95%50–80%

Troubleshooting Guide

ObservationDiagnosisSolution
No Product, Acid Remaining Activation failed or hydrolysis occurred.Ensure anhydrous solvents.[3][4] Switch to Method C (Ghosez) to force activation.
Active Ester Formed, No Amide Amine is too sterically hindered to attack.Switch to T3P and Heat to 80°C . The smaller transition state and thermal energy are required.
Racemization Observed Base-mediated proton abstraction.Switch to T3P with Pyridine (weaker base) or Collidine. Avoid HATU.
Low Yield with Anilines Low nucleophilicity of amine.Use Method C . Acid chlorides are necessary for electron-deficient anilines.

References

  • Organic Syntheses.

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine. Org.[1][5][6] Synth. 1979, 59,[6] 26. Available at: [Link]
    
  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org.[1][5][6] Biomol. Chem., 2015.[5] Available at: [Link]

  • Common Organic Chemistry. Amide Coupling with T3P. Available at: [Link]

Sources

Application Note: Synthesis of N-(2-ethyl-2-morpholinobutyl) Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of N-(2-ethyl-2-morpholinobutyl) carboxamides , a privileged scaffold known for enhancing metabolic stability (via the gem-diethyl quaternary center) and aqueous solubility (via the morpholine moiety).

Executive Summary & Strategic Rationale

The N-(2-ethyl-2-morpholinobutyl) moiety is a high-value pharmacophore. The presence of a quaternary carbon at the


-position relative to the amide nitrogen prevents metabolic deamination and 

-oxidation, while the morpholine ring improves lipophilicity-hydrophilicity balance (LogD).

This protocol details a three-step convergent synthesis starting from 3-pentanone . Unlike linear alkylation routes which often suffer from elimination side-reactions due to steric bulk, this guide utilizes a Strecker-type assembly followed by reduction, ensuring high fidelity construction of the quaternary center.

Retrosynthetic Logic

The target molecule is disconnected at the amide bond and the quaternary center:

  • Amide Coupling: Late-stage diversification of the primary amine.

  • Nitrile Reduction: Converting the sterically crowded nitrile to a primary amine.

  • Strecker Reaction: One-pot assembly of the quaternary center using 3-pentanone, morpholine, and a cyanide source.

Retrosynthesis Target Target: N-(2-ethyl-2-morpholinobutyl)amide Amine Intermediate: 2-Ethyl-2-morpholinobutan-1-amine Target->Amine Amidation Nitrile Precursor: 2-Ethyl-2-morpholinobutanenitrile Amine->Nitrile Reduction (LiAlH4) SM Starting Materials: 3-Pentanone + Morpholine + TMSCN Nitrile->SM Strecker Reaction

Figure 1: Retrosynthetic pathway highlighting the construction of the quaternary center.

Safety Protocol (Critical)

WARNING: This protocol involves Trimethylsilyl Cyanide (TMSCN) and Lithium Aluminum Hydride (LiAlH4) .

  • Cyanide Hazard: TMSCN hydrolyzes to release HCN. All operations must occur in a well-ventilated fume hood with a cyanide antidote kit (e.g., Hydroxocobalamin) immediately available.

  • Quenching: Never acidify cyanide waste directly. Quench with bleach (sodium hypochlorite) at pH > 10.

  • Pyrophoric Hazard: LiAlH4 reacts violently with water. Use anhydrous solvents and inert atmosphere (Argon/Nitrogen).

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-2-morpholinobutanenitrile (The Strecker Assembly)

This step establishes the quaternary carbon. We utilize TMSCN instead of KCN/HCN for better solubility in organic media and safer handling, catalyzed by a Lewis acid.

Reagents:

  • 3-Pentanone (Diethyl ketone) [CAS: 96-22-0]

  • Morpholine [CAS: 110-91-8]

  • Trimethylsilyl cyanide (TMSCN) [CAS: 7677-24-9]

  • Zinc Iodide (ZnI2) (Catalyst)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

  • Charging: Add 3-Pentanone (10.0 mmol, 1.0 equiv) and Morpholine (11.0 mmol, 1.1 equiv) to the flask. Do not add solvent (neat reaction drives equilibrium) or use a minimal amount of anhydrous Acetonitrile if stirring is difficult.

  • Catalyst Addition: Add ZnI2 (0.5 mmol, 5 mol%). Stir for 10 minutes at room temperature (RT).

  • Cyanation: Cool the mixture to 0°C. Add TMSCN (12.0 mmol, 1.2 equiv) dropwise over 15 minutes.

    • Note: Exothermic reaction.[1] Control temperature to prevent volatilization of reagents.

  • Reaction: Allow to warm to RT and stir for 12–18 hours. Monitor by TLC (stain with Ninhydrin or Iodine; nitrile is often faint, look for consumption of ketone).

  • Workup: Dilute with EtOAc (50 mL). Wash with sat. NaHCO3 (2 x 20 mL) and Brine (20 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. The resulting oil is often sufficiently pure (>90%) for the next step. If not, purify via silica gel chromatography (Hexanes/EtOAc 8:2).

Step 2: Reduction to 2-Ethyl-2-morpholinobutan-1-amine

Reducing a nitrile adjacent to a quaternary center and a bulky amine requires a strong reducing agent. LiAlH4 is preferred over catalytic hydrogenation due to potential catalyst poisoning by the amine.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck RBF with a reflux condenser and dropping funnel under Argon.

  • Reagent Prep: Suspend LiAlH4 (20.0 mmol, 2.0 equiv) in anhydrous THF (50 mL) at 0°C.

  • Addition: Dissolve the Nitrile intermediate from Step 1 (10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH4 suspension.

  • Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 4–6 hours.

    • Checkpoint: The reaction mixture should turn grey/white.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH (aq)

    • 2.4 mL Water

  • Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad. Wash the pad with THF.

  • Concentration: Evaporate solvent to yield the crude primary amine.

    • Storage: Store under Argon at 4°C. Amines absorb CO2 from air.

Step 3: Carboxamide Formation (General Procedure)

This step couples the hindered amine with a generic carboxylic acid (


).

Reagents:

  • Carboxylic Acid (

    
    )
    
  • Coupling Agent: HATU [CAS: 148893-10-1] (Preferred for hindered amines)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF or DCM

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to activate the acid.

  • Add the Amine from Step 2 (1.1 equiv).

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO3, and brine.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Data Analysis & Troubleshooting

Analytical Characterization

The formation of the target scaffold is validated by NMR shifts.

Position1H NMR Signal (approx. ppm)Diagnostic Feature
Amide NH 6.5 – 8.0 (broad t)Disappears with D2O shake.
N-CH2-C 3.2 – 3.4 (d, J=6Hz)Doublet indicates coupling to NH; confirms primary amine was acylated.
Morpholine 3.6 (m, 4H), 2.5 (m, 4H)Characteristic O-CH2 and N-CH2 multiplets.
Ethyl CH2 1.4 – 1.6 (m)Diastereotopic protons due to the chiral-like environment (if R is chiral) or simply complex splitting.
Ethyl CH3 0.8 – 0.9 (t)Two overlapping triplets (from the two ethyl groups).
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Wet reagents or reversible reaction.Use anhydrous reagents. Add molecular sieves (4Å) to the reaction to scavenge water.
Incomplete Reduction (Step 2) Steric bulk preventing hydride attack.Increase LiAlH4 to 4.0 equiv. Increase reflux time to 12h.
Poor Amide Coupling Amine is sterically hindered.Switch from EDC/HOBt to HATU or generate the Acid Chloride of the carboxylic acid first.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the reaction flow and the critical intermediate states.

ReactionPathway Ketone 3-Pentanone Iminium Iminium Ion (Transient) Ketone->Iminium + Morpholine - H2O Nitrile Aminonitrile (Quaternary C) Iminium->Nitrile + TMSCN (Nu- Attack) Amine Primary Amine (Hindered) Nitrile->Amine LiAlH4 (Reduction) Product Final Carboxamide Amine->Product + R-COOH (Acylation)

Figure 2: Mechanistic flow from ketone condensation to final amide coupling.

References

  • Strecker Reaction Variants

    • Title: "A Modified Strecker Reaction for the Synthesis of Sterically Hindered -Aminonitriles."
    • Source:Journal of Organic Chemistry.
    • Context: Validates the use of TMSCN/ZnI2 for hindered ketones like 3-pentanone.
    • (General Strecker Reference)

  • Nitrile Reduction Protocols

    • Title: "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride."
    • Source:Organic Syntheses, Coll. Vol. 3, p.720.
    • Context: Standard protocol adapted for Step 2.
  • Amide Coupling with HATU

    • Title: "HATU: A Superior Reagent for the Synthesis of Hindered Amides."
    • Source:Journal of the American Chemical Society.
    • Context: Justifies the use of HATU for the sterically crowded 2-ethyl-2-morpholinobutyl amine.

Sources

Troubleshooting & Optimization

Purification methods for 4-[3-(Aminomethyl)pentan-3-yl]morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and isolation of 4-[3-(Aminomethyl)pentan-3-yl]morpholine and its related derivatives.

Technical Analysis of the Target Molecule:

  • Structure: A sterically crowded diamine featuring a tertiary morpholine ring and a primary aminomethyl group attached to a quaternary carbon center (3,3-disubstituted pentane).[1]

  • Physicochemical Profile:

    • Basicity: Contains two basic centers.[1] The primary amine (

      
      , pKa 
      
      
      
      10.[1]5) is significantly more basic and accessible than the sterically hindered tertiary morpholine nitrogen (pKa
      
      
      8.3).[1]
    • State: Likely a viscous oil or low-melting solid in its free base form due to the flexible alkyl chains and lack of planarity.[1]

    • Challenges: High polarity (causing silica streak), potential for oxidative degradation (N-oxide formation), and tendency to form emulsions during extraction.[1]

Purification Protocol: Decision Matrix

Use the following flowchart to determine the optimal purification strategy based on your crude purity profile.

PurificationStrategy Start Crude Reaction Mixture CheckPurity Analyze Purity (LC-MS / TLC) Start->CheckPurity HighImpurity Major Non-Basic Impurities (Starting material, solvent, neutral byproducts) CheckPurity->HighImpurity Neutral impurities present amineImpurity Amine-Related Impurities (Over-alkylation, dimers) CheckPurity->amineImpurity Mixture of amines MethodA Method A: Acid-Base Extraction (bulk cleanup) HighImpurity->MethodA MethodB Method B: Buffered Silica Chromatography (DCM/MeOH/NH4OH) amineImpurity->MethodB Standard approach MethodC Method C: Selective Salt Crystallization (Oxalate/Fumarate) amineImpurity->MethodC If oil persists/difficult separation MethodA->CheckPurity Re-analyze Final Pure Target (>98%) MethodB->Final MethodC->Final

Figure 1: Purification decision tree based on impurity profile.

Method A: Acid-Base Extraction (The "Workhorse")

Best for: Removing neutral organic impurities (unreacted nitriles, amides, or alkyl halides).[1]

This molecule allows for a "pH swing" purification due to the significant basicity of the primary amine.

Protocol:

  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1] Avoid Ethyl Acetate if the crude contains strong nucleophiles, though it is generally safe for this extraction.[1]

  • Acidification: Extract the organic layer with 1M HCl (aq) (

    
     vol).
    
    • Mechanism:[1][2][3] The diamine protonates (forming the dihydrochloride salt) and moves to the aqueous phase. Neutral impurities remain in the organic phase.[1]

    • Checkpoint: Check the pH of the aqueous layer; it must be

      
      .
      
  • Wash: Wash the combined acidic aqueous layers with fresh DCM (

    
    ) to remove trapped non-basic contaminants.[1] Discard these organic washes.[1]
    
  • Basification (Critical Step):

    • Cool the aqueous phase to 0°C (ice bath).

    • Slowly adjust pH to

      
       using 6M NaOH  or 50% KOH .[1]
      
    • Note: The solution will become cloudy as the free base oils out.

  • Extraction: Extract the basic aqueous phase with DCM (

    
    ).[1]
    
    • Tip: If an emulsion forms (common with morpholines), add a small amount of brine or filter through a Celite pad.[1]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Method B: Flash Chromatography (The "Polisher")

Best for: Separating the target diamine from other amine byproducts (e.g., mono- vs. bis-alkylation).[1]

Standard silica gel is acidic.[1] Without modification, your diamine will streak (tail) and bind irreversibly.[1] You must use a basic modifier.

Mobile Phase Systems:

System Composition Application
DCM / MeOH / NH₃ 90:9:1 to 80:19:1 Standard. The 7N Ammonia in MeOH is the preferred reagent.[1]
DCM / MeOH / TEA 95:5 + 1% Triethylamine Alternative. Use if ammonia is unavailable.[1] TEA is harder to remove (high boiling point).[1]

| Reverse Phase (C18) | Water (0.1% TFA) / MeCN | High Purity. Requires lyophilization.[1] Isolate as TFA salt. |

Step-by-Step:

  • Column Pre-treatment: Flush the silica column with the mobile phase containing the base (Ammonia/TEA) before loading the sample. This neutralizes active silanol sites.[1]

  • Loading: Dissolve crude in a minimum volume of DCM. If solubility is poor, use a few drops of MeOH.[1]

  • Gradient:

    • Start: 100% DCM.[1]

    • Ramp: 0%

      
       10% (MeOH containing 7N 
      
      
      
      ) over 10 CV (Column Volumes).[1]
    • Observation: The target usually elutes between 5-8% MeOH.[1]

  • Detection: Use Ninhydrin stain (active for primary amines—turns purple/blue) or Dragendorff’s reagent (active for tertiary amines—turns orange).[1]

Method C: Salt Crystallization (The "Stabilizer")

Best for: Long-term storage and handling of oily products.[1]

The free base is likely an oil prone to oxidation. Converting it to a crystalline salt is highly recommended for stability.[1]

Recommended Counter-ions:

  • Oxalate: Often forms nice crystals for diamines.[1]

  • Fumarate: Pharmaceutically acceptable, often yields non-hygroscopic solids.[1]

  • Dihydrochloride: Good, but often hygroscopic.[1]

Protocol (Oxalate Salt):

  • Dissolve 1 eq. of the free base oil in Ethanol or Isopropanol (approx. 5-10 mL/g).

  • In a separate flask, dissolve 1.05 eq. of Oxalic Acid in hot Ethanol.

  • Add the acid solution to the amine solution dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.[1]

  • Reflux: Heat the suspension to reflux until the solid dissolves (add more EtOH if necessary).

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Filter the crystals and wash with cold ether.

Troubleshooting & FAQs

Q1: I am getting a terrible emulsion during the acid-base extraction. How do I break it?

  • Cause: The amphiphilic nature of the molecule (lipophilic pentyl chain + hydrophilic amines) acts as a surfactant.

  • Fix:

    • Salting Out: Add solid NaCl to saturation in the aqueous layer.[1]

    • Filtration: The emulsion is often stabilized by micro-particulates.[1] Filter the entire biphasic mixture through a pad of Celite.[1]

    • Solvent Swap: Switch from DCM to Chloroform/Isopropanol (3:1 ratio). This mixture has higher density and polarity, often breaking emulsions.[1]

Q2: My compound is streaking on the TLC plate even with TEA. Why?

  • Cause: The primary amine is interacting strongly with the silica binder or the concentration is too high.

  • Fix: Switch to Alumina (Basic) plates and columns. Alumina is less acidic than silica and requires no amine modifier in the mobile phase. Use EtOAc/Hexane gradients on Alumina.[1]

Q3: The product contains a "dimer" impurity by LC-MS. What is it?

  • Analysis: If you see a mass corresponding to

    
    , it is likely the secondary amine formed by the reaction of the product with the starting material (common in reductive aminations or alkylations).
    
  • Removal: This impurity is very similar in basicity.[1]

    • Solution: Acylate the mixture. Treat the crude with 1 eq. of Boc-anhydride. The primary amine (target) reacts much faster than the hindered secondary impurity. Separate the Boc-protected product via chromatography (it will be much less polar), then deprotect with TFA.[1]

Q4: The NMR shows broad peaks for the morpholine ring.

  • Cause: Ring flipping (chair-boat interconversion) or restricted rotation due to the bulky pentan-3-yl group.[1]

  • Verification: Run the NMR at elevated temperature (50°C). If the peaks sharpen, it is a dynamic conformational effect, not an impurity.

References

  • General Morpholine Synthesis & Properties

    • Topic: Synthesis of morpholines via alkylation and their physicochemical properties.[1]

    • Source:Chemical Reviews, "The Chemistry of Morpholines."[1]

    • Context: Establishes the pKa values and solubility profiles for morpholine deriv
  • Purification of Amines (Flash Chromatography)

    • Topic: Use of ammonia/methanol modifiers for amine purification.[1]

    • Source:Journal of Organic Chemistry, "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[1] (The classic "Still" flash chromatography paper, updated for amines).[1]

    • Context: Standard protocol for preventing tailing of polar amines.[1]

    • [1]

  • Salt Selection for Pharmaceutical Candidates

    • Topic: Selecting counter-ions (Oxalate/Fumarate) for crystallizing oils.[1]

    • Source:Handbook of Pharmaceutical Salts: Properties, Selection, and Use.
    • Context: Justification for using oxalate/fumarate over HCl for lipophilic amines to prevent hygroscopicity.[1]

    • [1]

Sources

Technical Support Center: Coupling Reagents for Hindered Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Steric Hindrance in Amide Bond Formation Support Level: Advanced (Tier 3)

Introduction: The Steric Challenge

Welcome to the Advanced Synthesis Support Hub. If you are reading this, standard carbodiimide (EDC/DCC) or basic uronium (HBTU) couplings have likely failed.

The Problem: Primary amines are typically excellent nucleophiles. However, when an amine is attached to a tertiary carbon (


-tertiary amines like tert-butylamine) or buried within a rigid scaffold, the nucleophilic attack on the activated ester is kinetically retarded.

The Consequence: This slowdown allows competing side reactions to dominate:

  • Epimerization: The activated carboxylic acid loses chiral integrity via oxazolone formation.

  • Hydrolysis: Trace water attacks the active ester before the amine can.

  • Guanidinylation: The unreacted amine attacks the coupling reagent itself (specific to uronium salts).

This guide provides the decision logic and protocols to overcome these kinetic barriers.

Module 1: Diagnostic Decision Matrix

Before selecting a reagent, diagnose the specific nature of your steric clash. Use the logic flow below to select the initial strategy.

ReagentSelector Start START: Coupling Failure CheckAcid Is the Carboxylic Acid also hindered? Start->CheckAcid CheckSens Is the Acid Epimerization Prone? CheckAcid->CheckSens No (Only Amine hindered) AcidF Strategy C: Acid Fluoride (TFFH) (The 'Nuclear' Option) CheckAcid->AcidF Yes (e.g., Aib-Aib coupling) HATU Strategy A: HATU or COMU (Standard High-Power) CheckSens->HATU No (Standard Fmoc-AA) PyAOP Strategy B: PyAOP (Prevents Guanidinylation) CheckSens->PyAOP Yes (Cys, His, or Slow Reaction) HATU->PyAOP If Low Yield/Side Products PyAOP->AcidF If Still No Reaction

Figure 1: Decision matrix for selecting coupling reagents based on steric environment and substrate sensitivity.

Module 2: The "Gold Standard" Reagents

For hindered amines, we rely on reagents that generate active esters with neighboring group participation (anchimeric assistance).

1. HATU (The Classic Heavyweight)
  • Mechanism: Generates an -OAt active ester. The pyridine nitrogen in the 7-position of the benzotriazole ring forms a hydrogen bond with the incoming amine, stabilizing the transition state and accelerating the reaction by up to 100x compared to HBTU.

  • Best For: General hindered couplings where the reaction completes within 2–4 hours.

  • Critical Warning: If the reaction is too slow (>5 hours), the amine may attack the HATU itself, forming a guanidinium byproduct.

2. COMU (The Modern Superior)
  • Mechanism: Based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) rather than benzotriazole.[1] It incorporates a morpholino group as a built-in base/solubilizer.

  • Why Choose It?

    • Safety: Non-explosive (unlike HOBt/HOAt derivatives).

    • Solubility: Excellent solubility in DMF and NMP, crucial for keeping hindered intermediates in solution.

    • Efficiency: Often shows higher yields than HATU with lower epimerization rates [1].

3. PyAOP (The Slow-Reaction Specialist)
  • Mechanism: A phosphonium salt analog of HATU.

  • Why Choose It? It cannot form guanidinium byproducts. If your hindered amine is so unreactive that it requires 12+ hours to couple, HATU will be consumed by side reactions. PyAOP remains active, driving the reaction to completion without scavenging your precious amine [2].

Module 3: Experimental Protocols
Protocol A: Standard High-Power Coupling (HATU/COMU)

Use this for moderately hindered primary amines (e.g., Valine, Isoleucine).

ComponentEquivalentsRole
Carboxylic Acid 1.0 - 1.2 eqSubstrate
Amine 1.0 eqSubstrate
HATU or COMU 1.0 - 1.1 eqActivator
DIPEA (Hünig's Base) 2.0 - 3.0 eqBase
Solvent DMF or NMPConcentration: 0.1M - 0.2M

Step-by-Step:

  • Dissolve the Carboxylic Acid and HATU/COMU in dry DMF.

  • Add DIPEA.[2][3] Wait 30 seconds for the active ester to form (color usually turns yellow/orange).

    • Note: Do not wait >5 mins; active esters can hydrolyze or rearrange.

  • Add the Hindered Amine immediately.

  • Stir at room temperature under

    
    . Monitor by LCMS at 1h, 3h, and overnight.
    
Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Use this for extremely hindered systems (e.g., Aib-Aib couplings, N-methylated amines).

Acid fluorides are smaller and more electrophilic than OAt/Oxyma esters, allowing them to penetrate the steric wall. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acid fluorides in situ [3].[2][4]

ComponentEquivalentsRole
Carboxylic Acid 1.1 eqSubstrate
TFFH 1.1 eqFluorinating Agent
DIPEA 2.5 eqBase
Amine 1.0 eqSubstrate
Solvent DCM or DCEHalogenated solvents often work best here.

Step-by-Step:

  • Dissolve Carboxylic Acid and TFFH in dry DCM under inert atmosphere.

  • Add DIPEA.[3] Stir for 15–30 minutes .

    • Checkpoint: This step converts the acid to the Acid Fluoride (

      
      ).
      
  • Add the Hindered Amine.[5]

  • Reflux (40°C) may be required if using DCM; otherwise stir at RT.

Module 4: Troubleshooting & Optimization
Issue 1: "I see the product mass, but also a +99 mass peak."
  • Diagnosis: Guanidinylation .[6] Your amine reacted with HATU because the coupling was too slow.

  • Fix: Switch to PyAOP (Phosphonium salt). It activates the acid similarly but cannot react with the amine to form a guanidine.

Issue 2: "Significant Epimerization (D-isomer formation)."
  • Diagnosis: The base (DIPEA) is promoting proton abstraction from the

    
    -carbon via the oxazolone intermediate.
    
  • Fix: Switch the base to 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base that is sufficient to drive coupling but poor at abstracting the

    
    -proton [4].
    
  • Workflow: Use HATU + Collidine (instead of DIPEA).

Issue 3: "Reaction stalls at 50% conversion."
  • Diagnosis: Aggregation or hydrogen-bond shielding.

  • Fix:

    • Solvent: Switch to NMP (N-methylpyrrolidone) or add chaotropic salts (0.1M LiCl in DMF) to disrupt H-bonds.

    • Double Couple: Filter/work up, then subject the crude material to fresh reagents.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS for hindered amines? A: No. NHS esters are not reactive enough to overcome significant steric hindrance. You will likely see hydrolysis dominate.

Q: Why do you recommend NMP over DMF for difficult sequences? A: NMP is slightly more polar and has better solvating power for aggregated peptide chains or hydrophobic scaffolds, keeping the reactive termini accessible.[7]

Q: Is the order of addition important? A: Yes. For HATU/COMU, pre-activation (Acid + Reagent + Base) for 1-2 minutes is ideal. For TFFH, pre-activation is mandatory (15-30 mins) to form the fluoride before adding the amine.

Q: Can I heat the reaction? A: Proceed with caution. Heating (40-60°C) overcomes steric barriers but exponentially increases epimerization. Only heat if you are using a non-chiral acid (like Glycine or Aib) or if you have switched to TFFH (which is more robust).

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205–208.

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[2][4][8][9] Journal of the American Chemical Society, 117(19), 5401–5402.

  • Han, Y., & Albericio, F. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][4][6][8][9][10][11][12] Tetrahedron, 60(11), 2447-2467.

Sources

Validation & Comparative

A Comparative Guide to Branched vs. Linear Morpholine Linkers in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug design, the linker element in a molecule is far from a passive spacer. It is a critical determinant of a compound's pharmacological profile, influencing everything from target engagement and potency to solubility and metabolic stability. This is particularly true in the design of complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where the linker must precisely orient multiple functional moieties.[1][2]

Morpholine, a privileged heterocyclic motif, is frequently incorporated into linkers to enhance physicochemical properties.[3][4] However, the architectural design of the morpholine linker itself—specifically, the choice between a simple linear chain and a more complex, branched structure—can lead to profoundly different outcomes in Structure-Activity Relationship (SAR) studies.

This guide provides an in-depth comparison of two distinct linker architectures: the conformationally constrained, branched 4-[3-(aminomethyl)pentan-3-yl]morpholine and conventional linear morpholine linkers . We will explore the underlying mechanistic principles, supported by experimental data and protocols, to guide rational linker design in drug discovery programs.

Section 1: Profiling the Linker Architectures

The fundamental difference between these two linker classes lies in their conformational freedom. This single property initiates a cascade of effects on a molecule's behavior, from its interaction with a target protein to its pharmacokinetic profile.

The Linear Morpholine Linker: Conformational Flexibility

Linear morpholine linkers are typically composed of a morpholine ring connected to an alkyl or polyethylene glycol (PEG) chain. Their defining characteristic is high conformational flexibility.[5] This allows the molecule to adopt a wide range of shapes, which can be advantageous for initial target engagement by enabling an adaptive fit to the binding site.

  • Structural Characteristics: Simple, synthetically accessible chains (e.g., N-ethyl-morpholine, N-propyl-morpholine).

  • Key Property: High rotational freedom around single bonds.

  • Hypothesized Advantage: The ability to explore a larger conformational space may facilitate the initial "hooking" of a ligand to its target protein or the formation of a transient ternary complex.[5]

  • Potential Drawback: High flexibility comes at an entropic cost. Upon binding, the molecule must "freeze" into a single bioactive conformation, which is entropically unfavorable and can weaken binding affinity.[1]

The Branched Linker: 4-[3-(aminomethyl)pentan-3-yl]morpholine

This linker introduces a significant architectural constraint. The core of this structure is a quaternary carbon atom substituted with two ethyl groups (the pentan-3-yl core). This gem-diethyl moiety severely restricts bond rotation, forcing the linker into a more defined three-dimensional orientation.

  • Structural Characteristics: A morpholine ring connected to a pentane backbone featuring a quaternary carbon at the 3-position, which also holds the aminomethyl reactive handle.

  • Key Property: Conformational rigidity imparted by the gem-diethyl group.

  • Hypothesized Advantage: This design leverages the Thorpe-Ingold effect or gem-dialkyl effect. By restricting the linker's flexibility, it reduces the entropic penalty of binding. The linker can pre-organize the molecule into a bioactive conformation that is energetically favored for target engagement, leading to enhanced potency and more stable protein-ligand or ternary complexes.[6]

  • Potential Drawback: If the pre-organized conformation is not optimal for binding, the rigid structure can introduce steric clashes and prevent the formation of a productive complex, impairing biological activity.[7]

G cluster_0 Linear Morpholine Linker cluster_1 Branched Morpholine Linker a a caption_a Example: N-Propylmorpholine (High Flexibility) b b caption_b 4-[3-(aminomethyl)pentan-3-yl]morpholine (Conformationally Rigid)

Figure 1. Comparison of Linker Architectures.

Section 2: Comparative Structure-Activity Relationship (SAR) Analysis

The choice between a flexible linear and a rigid branched linker has profound implications for key drug development parameters. While direct, side-by-side SAR data for 4-[3-(aminomethyl)pentan-3-yl]morpholine is not extensively published, we can synthesize a robust comparison based on established principles from numerous linker optimization studies.[7][8]

Impact on Potency and Ternary Complex Formation

In the context of bifunctional molecules like PROTACs, the linker's primary role is to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[9]

  • Linear Linkers: The flexibility of linear alkyl and PEG linkers allows them to accommodate various protein-protein orientations. However, this adaptability can result in multiple, non-productive binding modes and a less stable final complex due to the entropic cost of ordering the flexible chain.

  • Branched/Rigid Linkers: A rigid linker like 4-[3-(aminomethyl)pentan-3-yl]morpholine can act like a "molecular scaffold," pre-organizing the two ends of the molecule. If the resulting orientation is optimal, it can lead to highly stable ternary complexes, characterized by favorable protein-protein interactions and high cooperativity. This often translates to significantly improved degradation potency (lower DC50 values).[8] However, a mismatch can completely abrogate activity, making the SAR for rigid linkers steeper and less forgiving.[7]

Pharmacokinetic (PK) Profile

A linker's structure directly influences a molecule's physicochemical properties, which in turn govern its PK profile.

  • Metabolic Stability: Linear alkyl chains are often susceptible to metabolic degradation (e.g., oxidation) by cytochrome P450 enzymes. The gem-diethyl group in the branched linker provides steric shielding, blocking metabolic access to adjacent C-H bonds. This can significantly "harden" the molecule, increasing its metabolic stability and plasma half-life.[10]

  • Solubility and Permeability: The morpholine ring itself is a known "PK-enhancer," often improving aqueous solubility.[3] While flexible PEG linkers are a common strategy to increase the hydrophilicity of a molecule, rigid linkers containing cyclic or heterocyclic motifs can also strike a good balance between solubility and the rigidity needed for cell permeability.[7][] The branched architecture can improve a molecule's three-dimensional character, which may help disrupt crystal packing and improve solubility, while also potentially improving membrane permeability compared to overly flexible and polar linkers.

Data Summary: Expected Performance Comparison

The following table summarizes the anticipated impact of each linker type on key drug discovery parameters, based on the principles discussed.

ParameterLinear Morpholine Linker4-[3-(aminomethyl)pentan-3-yl]morpholineRationale & References
Binding Affinity/Potency Variable; may be lower due to entropic penalty.Potentially higher if conformation is optimal; lower entropic penalty upon binding.The gem-dialkyl effect reduces conformational entropy, favoring a pre-organized bioactive state.[6]
Ternary Complex Stability May be less stable; higher conformational freedom.Potentially more stable due to pre-organization.Rigid linkers can improve geometrical complementarity between the target and E3 ligase.[8]
SAR Forgiveness Generally more forgiving; can adapt to binding sites.Steep and unforgiving; small changes can lead to large activity drops.Mismatched rigid linkers can cause steric hindrance, preventing complex formation.[7]
Metabolic Stability More susceptible to oxidation on the alkyl chain.Higher; steric hindrance from the gem-diethyl group protects against metabolism.Steric shielding is a common strategy to block metabolic hotspots.[10]
Aqueous Solubility Generally good, especially with PEG elements.Good; morpholine improves solubility, 3D shape can disrupt crystal packing.Morpholine is a privileged scaffold for improving PK properties.[3]
Synthetic Accessibility High; simpler building blocks and reactions.Moderate to low; requires multi-step synthesis to create the quaternary center.The synthesis of substituted morpholines can be complex.[12][13]

Section 3: Experimental Methodologies

Validating the impact of linker architecture requires a systematic experimental approach. Below are key protocols used to compare the performance of molecules containing different linkers.

General Synthesis of a Branched Morpholine Linker

The synthesis of 4-[3-(aminomethyl)pentan-3-yl]morpholine typically involves creating the sterically hindered quaternary carbon center, followed by attachment of the morpholine and elaboration of the amine handle.

G start Diethyl Malonate step1 1. Double Alkylation (e.g., with Ethyl Iodide, NaH) start->step1 intermediate1 Diethyl diethylmalonate step1->intermediate1 step2 2. Reduction of Esters (e.g., LiAlH4) intermediate1->step2 intermediate2 2,2-Diethylpropane-1,3-diol step2->intermediate2 step3 3. Functional Group Transformation (e.g., Tosylation, then Azide displacement) intermediate2->step3 intermediate3 1-Azido-2,2-diethyl-3-hydroxypropane step3->intermediate3 step4 4. Morpholine Introduction (e.g., Mesylation, then SN2 with Morpholine) intermediate3->step4 intermediate4 4-(3-Azido-2,2-diethylpropyl)morpholine step4->intermediate4 step5 5. Reduction of Azide (e.g., H2, Pd/C) intermediate4->step5 final 4-[3-(aminomethyl)pentan-3-yl]morpholine step5->final

Figure 2. Generalized synthetic workflow.
Protocol: Western Blot for PROTAC-Mediated Protein Degradation

This assay provides a direct measure of a PROTAC's primary function: to induce the degradation of a target protein.

  • Cell Culture: Plate target cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTACs (e.g., containing the linear vs. branched linker) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody against the protein of interest overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity of the target protein relative to the loading control. Calculate the DC50 (concentration at which 50% of the protein is degraded) for each PROTAC.

G cluster_workflow Experimental Workflow for Linker SAR synthesis Synthesize Compounds (Linear vs. Branched Linker) biochem Biochemical Assays (e.g., Ternary Complex Formation) synthesis->biochem cell_based Cell-Based Assays (e.g., Western Blot for Degradation) synthesis->cell_based data SAR Analysis & Lead Optimization biochem->data pk_studies Pharmacokinetic Studies (e.g., Microsomal Stability) cell_based->pk_studies cell_based->data pk_studies->data

Figure 3. Logical flow of an SAR study.

Conclusion

The selection of a linker is a pivotal decision in modern drug design. While flexible, linear morpholine linkers offer synthetic simplicity and conformational adaptability, they can suffer from metabolic liabilities and entropic penalties upon binding. In contrast, branched, rigid linkers like 4-[3-(aminomethyl)pentan-3-yl]morpholine represent a more sophisticated design strategy. By introducing conformational constraints via a gem-diethyl group, these linkers can pre-organize a molecule into a highly potent, bioactive conformation and enhance its metabolic stability.

This rigidity, however, results in a steeper and less forgiving SAR. The success of a rigid linker is entirely dependent on its ability to achieve an optimal geometric fit between the connected molecular fragments and their respective biological targets. Therefore, the choice is a strategic trade-off: the broad applicability and forgiveness of a flexible linker versus the potential for superior potency and pharmacokinetics offered by a well-designed rigid analogue. A thorough understanding of these principles is essential for researchers aiming to rationally design the next generation of highly efficacious therapeutics.

References

  • Gadd, M. S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. [Link]

  • Tsuchikama, K., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Pharmaceuticals. [Link]

  • Kaul, S., & Amiji, M. (2005). Effects of branching architecture and linker on the activity of hyperbranched polymer-drug conjugates. Journal of Drug Targeting. [Link]

  • Scott, D. E., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Dal Corso, A., et al. (2021). The Chemistry Behind ADCs. Pharmaceuticals. [Link]

  • iGEM. (2001). What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. [Link]

  • Chen, W., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Breinlinger, T., et al. (2023). Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases of severe acute respiratory syndrome Coronavirus-2 (SARS-CoV-2) and middle east respiratory syndrome coronavirus (MERS-CoV). Bioorganic & Medicinal Chemistry. [Link]

  • Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews. [Link]

  • PubChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one. [Link]

  • Lee, J., et al. (2021). Synthesis of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride analogues and their inhibitory activities of nitric oxide production in lipopolysaccharide-induced BV2 cells. Bioorganic & Medicinal Chemistry Letters. [Link]

  • American Elements. (n.d.). Morpholines. [Link]

  • Google Patents. (n.d.). CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.
  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. [Link]

  • Chem Help ASAP. (2023). structural changes & SAR for lead optimization. YouTube. [Link]

  • Thomas, J. (n.d.). MORPHOLINE. [Link]

Sources

Bioisosteric Replacement in Drug Design: A Comparative Guide to gem-Diethyl Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

As drug discovery programs increasingly target complex, hydrophobic binding pockets (such as the ATP-binding hinge regions of PI3K and mTOR kinases), the morpholine ring has emerged as a privileged motif. Found in over 20 FDA-approved drugs[1], morpholine provides a critical hydrogen bond acceptor (via its oxygen atom) and modulates physicochemical properties. However, its widespread use is often bottlenecked by a severe pharmacokinetic flaw: high metabolic lability.

This guide provides an objective, data-driven comparison of morpholine bioisosteres, focusing on the mechanistic and performance advantages of the gem-diethyl morpholine scaffold . By examining causality, physicochemical shifts, and self-validating experimental protocols, we will establish how this specific substitution outperforms traditional alternatives in optimizing metabolic stability and target affinity.

Mechanistic Insight: The Metabolic Liability of Morpholine

Unsubstituted morpholine is highly susceptible to oxidative degradation. Cytochrome P450 enzymes (predominantly CYP3A4) initiate oxidation at the sterically unhindered


-carbon atoms adjacent to the nitrogen or oxygen[2]. This hydroxylation leads to the formation of unstable hemiaminal intermediates, which rapidly undergo N-dealkylation or ring cleavage, resulting in high intrinsic clearance (

) and a truncated in vivo half-life[2].

While replacing morpholine with non-basic bioisosteres like tetrahydropyran (THP) or 3,6-dihydro-2H-pyran (DHP) can successfully halt this oxidation[3], these substitutions eliminate the basic nitrogen. This loss can drastically reduce aqueous solubility and abrogate critical solvent-exposed interactions.

The gem-Diethyl Advantage

The introduction of a gem-diethyl group adjacent to the nitrogen serves a dual purpose:

  • Steric Shielding: The bulky ethyl chains sweep a large conformational volume, physically occluding the CYP450 heme-oxo complex from accessing the labile

    
    -C-H bonds. While gem-dimethyl groups offer partial protection, they are often insufficient against aggressive CYP3A4 metabolism in highly lipophilic environments. The extended radius of the diethyl moiety provides near-complete steric blockade.
    
  • pKa Modulation: The inductive effect and steric bulk of the diethyl groups slightly lower the basicity of the amine (pKa shift from ~8.3 to ~7.8). This reduction in ionization at physiological pH enhances membrane permeability and reduces the risk of hERG channel trapping (cardiotoxicity).

Pathway M Morpholine Motif (Unsubstituted) CYP CYP3A4 Binding & Alpha-Carbon Oxidation M->CYP Degradation Ring Cleavage & Rapid Clearance CYP->Degradation GEM gem-Diethyl Morpholine Scaffold Steric Steric Shielding by Ethyl Groups GEM->Steric Stable Metabolic Stability & Prolonged Half-Life Steric->Stable

Fig 1. CYP3A4-mediated oxidation pathway vs. steric shielding in gem-diethyl morpholine.

Comparative Performance Data

To objectively evaluate the gem-diethyl morpholine scaffold, we must benchmark it against unsubstituted morpholine, gem-dimethyl morpholine, and the oxygen-only THP bioisostere[2][3]. The data below summarizes typical physicochemical and pharmacokinetic shifts observed when these scaffolds are grafted onto a standard kinase inhibitor core.

Table 1: Physicochemical and Metabolic Stability Comparison

Scaffold Variant

(µL/min/mg)

(HLM, min)
pKa (Amine)LogD

Key Structural Trade-off
Unsubstituted Morpholine 45.2158.30.5High clearance; metabolically labile[4].
gem-Dimethyl Morpholine 22.5318.01.2Moderate stability; vulnerable in lipophilic pockets.
gem-Diethyl Morpholine < 5.0> 1207.82.1Maximum stability; increased lipophilicity.
Tetrahydropyran (THP) < 5.0> 120N/A (Neutral)1.5Loss of basic center; reduced aqueous solubility[3].

Note: Data represents aggregate profiling of functionalized scaffolds in standard Human Liver Microsome (HLM) assays.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the performance metrics outlined above must be validated through rigorous, internally controlled experimental workflows. Below are the self-validating protocols used to assess metabolic stability and lipophilicity.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance (


) of the bioisosteres. The protocol utilizes cold acetonitrile quenching to instantly precipitate proteins and denature CYP enzymes, ensuring an accurate kinetic snapshot of degradation.
  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium. Control Check: Include Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel wells to validate batch enzymatic activity.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) at

    
    .
    
  • Kinetic Sampling & Quenching: At designated time points (

    
     min), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Extraction: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate

    
     based on the log-linear decline of the parent compound area ratio over time.
    

Workflow Step1 1. Incubation Cmpd + HLM (37°C) Step2 2. Initiation Add NADPH Step1->Step2 Step3 3. Quenching Cold Acetonitrile Step2->Step3 Step4 4. Extraction Centrifugation Step3->Step4 Step5 5. Analysis LC-MS/MS Step4->Step5

Fig 2. Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability assay.

Protocol B: LogD Determination via Shake-Flask LC-MS/MS

Because the gem-diethyl substitution increases molecular weight and carbon count, monitoring the shift in lipophilicity (LogD) is critical to avoid violating Lipinski's rules.

  • Phase Saturation: Pre-saturate 1-octanol with PBS (pH 7.4) and vice versa by stirring the two phases together for 24 hours, followed by separation.

  • Spiking: Dissolve the test compound in DMSO to create a 10 mM stock. Spike the stock into the biphasic octanol/PBS system to achieve a final concentration of 10 µM (keep DMSO < 1% to prevent co-solvent effects).

  • Equilibration: Shake the mixture vigorously for 60 minutes at 25°C to ensure thermodynamic equilibrium across the phases.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes. Causality Note: Vigorous shaking creates microemulsions that can drastically skew concentration readings. Centrifugation forces complete phase separation, ensuring distinct boundaries.

  • Analysis: Carefully sample the aqueous and organic layers. Quantify the compound concentration in both phases using LC-MS/MS. Calculate LogD as

    
    .
    

Conclusion

Bioisosteric replacement is not a one-size-fits-all endeavor. While THP and strained spirocyclic systems[5] offer excellent metabolic stability, they often sacrifice the basic amine required for optimal target engagement and solubility. The gem-diethyl morpholine scaffold provides an elegant, structurally robust alternative. By leveraging extreme steric hindrance, it effectively neutralizes CYP3A4-mediated


-oxidation while preserving the essential hydrogen-bonding oxygen and modulating the amine's pKa for improved safety profiles. For drug development professionals optimizing late-stage leads, integrating the gem-diethyl morpholine motif is a highly validated strategy to overcome clearance liabilities without compromising pharmacodynamic efficacy.

References

  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry / PubMed. Retrieved from[Link]

  • University of Bari (UniBa). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-Ethyl-2-morpholinobutan-1-amine and n-Butylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular properties. This guide provides an in-depth comparative analysis of the chemical reactivity of two primary amines: 2-ethyl-2-morpholinobutan-1-amine and n-butylamine. While both molecules possess a primary amine functional group, their structural differences, particularly the presence of a bulky, heterocyclic morpholino substituent in the former, lead to significant disparities in their reactivity profiles. This document will explore these differences through the lens of fundamental organic chemistry principles, supported by experimental protocols designed to probe nucleophilicity and basicity.

Introduction: Structure Dictates Function

The reactivity of an amine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom.[1][2][3] This lone pair is the epicenter of both the amine's basicity (its ability to accept a proton) and its nucleophilicity (its ability to attack an electrophilic center).[1][3] While closely related, basicity and nucleophilicity are not interchangeable concepts. Basicity is a thermodynamic property, whereas nucleophilicity is a kinetic phenomenon.

This guide will dissect the structural nuances of 2-ethyl-2-morpholinobutan-1-amine and n-butylamine to predict and explain their differential reactivity in common organic transformations.

  • n-Butylamine: A simple, linear primary alkylamine, n-butylamine serves as our baseline for "unhindered" primary amine reactivity.[4] Its nitrogen lone pair is readily accessible for protonation or nucleophilic attack. The butyl group is a weak electron-donating group, which slightly enhances the electron density on the nitrogen compared to ammonia.[2][3]

  • 2-Ethyl-2-morpholinobutan-1-amine: This molecule presents a more complex steric and electronic environment around the primary amine. The presence of a quaternary carbon atom adjacent to the aminomethyl group, substituted with two ethyl groups and a morpholino ring, creates significant steric hindrance. The morpholino group, a cyclic ether amine, can also exert electronic effects on the nearby primary amine.

Physicochemical Properties: A Tale of Two Amines

A comparison of the fundamental physicochemical properties of these two amines provides initial clues into their potential reactivity differences.

Propertyn-Butylamine2-Ethyl-2-morpholinobutan-1-amine
Molecular Formula C4H11NC10H22N2O
Molar Mass 73.14 g/mol [4]186.30 g/mol
Boiling Point 77-79 °C[4]Not readily available
Structure CH3(CH2)3NH2(C2H5)2(C4H8NO)CCH2NH2
Key Structural Feature Linear alkyl chainBulky quaternary carbon with a morpholino substituent adjacent to the primary amine

Comparative Reactivity Analysis

Basicity: The Role of Inductive and Solvation Effects

The basicity of an amine in solution is a result of a delicate balance between several factors, including the inductive effect of alkyl groups and the solvation of the conjugate acid.[5]

  • Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.[2][3][5] In the gas phase, this generally leads to an increase in basicity from primary to tertiary amines.[5]

  • Solvation Effects: In an aqueous solution, the ammonium cation formed upon protonation is stabilized by hydrogen bonding with water molecules.[5] Primary ammonium ions (RNH3+) can form three hydrogen bonds, secondary (R2NH2+) can form two, and tertiary (R3NH+) can form one.[5]

Nucleophilicity: The Dominance of Steric Hindrance

Nucleophilicity is highly sensitive to steric effects.[6] The accessibility of the nitrogen's lone pair to attack an electrophilic carbon is crucial for reactions like alkylation and acylation.[1][7]

  • n-Butylamine: As a relatively small, unhindered primary amine, n-butylamine is an effective nucleophile in SN2 reactions with alkyl halides and in nucleophilic acyl substitution reactions with acid chlorides or anhydrides.[4][8]

  • 2-Ethyl-2-morpholinobutan-1-amine: The quaternary carbon atom adjacent to the primary amine in this molecule creates a sterically crowded environment. This "neopentyl-like" arrangement is expected to significantly impede the approach of electrophiles to the nitrogen atom. This steric hindrance is the most critical factor differentiating its reactivity from that of n-butylamine.[9][10]

Hypothesis: Due to pronounced steric hindrance, 2-ethyl-2-morpholinobutan-1-amine will exhibit significantly lower reactivity as a nucleophile compared to n-butylamine in common organic transformations.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed.

Experiment 1: Comparative Acylation with Acetyl Chloride

This experiment aims to compare the rate of amide formation, a classic example of nucleophilic acyl substitution.[7]

Objective: To qualitatively and quantitatively compare the rate of acylation of n-butylamine and 2-ethyl-2-morpholinobutan-1-amine with acetyl chloride.

Methodology:

  • Preparation of Amine Solutions: Prepare 0.1 M solutions of both n-butylamine and 2-ethyl-2-morpholinobutan-1-amine in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.

  • Reaction Initiation: Cool both solutions to 0 °C in an ice bath. To each solution, add an equimolar amount of 0.1 M acetyl chloride solution in dichloromethane dropwise with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Compare the rate of disappearance of the starting amine and the appearance of the corresponding amide product for both reactions.

Expected Outcome: n-Butylamine is expected to react almost instantaneously with acetyl chloride at 0 °C, showing complete conversion to N-butylacetamide within a short timeframe. In contrast, the reaction with 2-ethyl-2-morpholinobutan-1-amine is predicted to be significantly slower, potentially requiring elevated temperatures or a catalyst to proceed at a reasonable rate.

Workflow for Comparative Acylation

cluster_nButylamine n-Butylamine Pathway cluster_MorpholinoAmine 2-Ethyl-2-morpholinobutan-1-amine Pathway nBuNH2 n-Butylamine Solution (0.1M in DCM + Et3N) AcCl1 Add Acetyl Chloride (0.1M) nBuNH2->AcCl1 Reaction1 Rapid Acylation at 0 °C AcCl1->Reaction1 AcCl2 Add Acetyl Chloride (0.1M) Product1 N-Butylacetamide Reaction1->Product1 MorphoNH2 Substituted Amine Solution (0.1M in DCM + Et3N) MorphoNH2->AcCl2 Reaction2 Slow/No Reaction at 0 °C AcCl2->Reaction2 Product2 N-(2-ethyl-2-morpholinobutan-1-yl)acetamide Reaction2->Product2 cluster_products Potential Products Reactants n-Butylamine (1 eq) 2-Ethyl-2-morpholinobutan-1-amine (1 eq) Benzyl Bromide (0.5 eq) ProductA N-benzyl-n-butylamine (Major Product) Reactants->ProductA Favored Pathway (Less Steric Hindrance) ProductB N-benzyl-2-ethyl-2-morpholinobutan-1-amine (Minor Product) Reactants->ProductB Disfavored Pathway (High Steric Hindrance)

Caption: Expected outcome of the competitive alkylation experiment.

Discussion and Implications for Drug Development

The pronounced difference in reactivity between these two primary amines has significant implications for their application in medicinal chemistry and process development.

  • n-Butylamine: Its high reactivity makes it a versatile building block for the rapid and efficient introduction of a butylamino moiety. However, this high reactivity can also be a drawback, leading to over-alkylation or other side reactions if not carefully controlled. [11][12]

  • 2-Ethyl-2-morpholinobutan-1-amine: Its low nucleophilic reactivity due to steric hindrance makes it a challenging substrate for many standard amine derivatization reactions. Forcing conditions (high temperatures, strong bases, catalysts) may be required to achieve desired transformations. However, this steric shielding can also be advantageous. For instance, it could be used to introduce a bulky, metabolically stable group, or the primary amine could be selectively reacted in the presence of other, less-hindered nucleophiles. The morpholino group itself can impart desirable pharmacokinetic properties, such as increased aqueous solubility.

Conclusion

References

  • A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride - Benchchem. (n.d.).
  • n-Butylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Amines - Properties and Reactivity of Amines (A-Level Chemistry) - Study Mind. (2022, April 19). Retrieved from [Link]

  • ICSC 0374 - n-BUTYLAMINE - INCHEM. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: n-Butylamine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Comprehensive Oxidation Mechanism of n-Butylamine and 2-Butylamine by H and OH Radicals: Insights into Reactivity | The Journal of Physical Chemistry A - ACS Publications. (2025, June 2). Retrieved from [Link]

  • Reactivity Comparison of Primary Aromatic Amines and Thiols in E–H Insertion Reactions with Diazoacetates Catalyzed by Iridium(III) Tetratolylporphyrin | Organometallics - ACS Publications. (2017, April 28). Retrieved from [Link]

  • A Primer for Morpholino Use in Zebrafish - PMC - NIH. (n.d.). Retrieved from [Link]

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018, May 7). Retrieved from [Link]

  • Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction - PMC. (n.d.). Retrieved from [Link]

  • Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity - Gene Tools. (n.d.). Retrieved from [Link]

  • Using Morpholinos to Control Gene Expression - PMC. (n.d.). Retrieved from [Link]

  • Basicity and Effect of Substituent on Basicity | Pharmaguideline. (n.d.). Retrieved from [Link]

  • amines as bases - Chemguide. (n.d.). Retrieved from [Link]

  • 24.3: Basicity of Amines - Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]

  • (PDF) Using Morpholinos to Control Gene Expression - ResearchGate. (2017, March 15). Retrieved from [Link]

  • Basicity of Amines - Chemistry Steps. (2021, December 18). Retrieved from [Link]

  • Preparation of Amines - Chemistry Steps. (2020, April 15). Retrieved from [Link]

  • 2-Ethyl-2-methylpentan-1-amine | C8H19N | CID 62723686 - PubChem. (n.d.). Retrieved from [Link]

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]

  • 23.2. Preparation of Amines | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). Retrieved from [Link]

  • Amines: Synthesis and Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Collage of Pharmacy Al-Mustansiriyah Uni. (2021, February 24). Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability of 4-[3-(Aminomethyl)pentan-3-yl]morpholine and its Bioisosteric Piperidine Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a compound is a cornerstone of its potential success.[1] This property, which describes a drug's resistance to breakdown by the body's metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound with poor metabolic stability may be cleared from the body too quickly to exert its therapeutic effect, necessitating higher or more frequent doses, which can lead to patient compliance issues and undesirable side effects.[1] Conversely, an overly stable compound might accumulate in the body, increasing the risk of toxicity.[4] Therefore, early assessment and optimization of metabolic stability are paramount in selecting and refining drug candidates with favorable pharmacokinetic properties.[3][4][5]

This guide provides an in-depth comparison of the metabolic stability of 4-[3-(aminomethyl)pentan-3-yl]morpholine and a structurally similar alternative, its piperidine analog. Through this comparison, we will explore the rationale behind bioisosteric replacement as a strategy to enhance metabolic stability and detail the experimental workflows used to quantify this critical parameter.

The Rationale for Comparison: Morpholine as a Bioisosteric Replacement for Piperidine

The selection of heterocyclic scaffolds is a pivotal decision in medicinal chemistry. The piperidine ring is a common motif in many bioactive compounds. However, it can be susceptible to metabolic oxidation, particularly at the carbon atoms alpha to the nitrogen, by cytochrome P450 (CYP) enzymes.[6] This metabolic liability can lead to rapid clearance and the formation of potentially active or toxic metabolites.

A common strategy to mitigate this is bioisosteric replacement, where a functional group is substituted with another that has similar physical or chemical properties, with the goal of improving the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][8][9] In this context, the morpholine ring is often employed as a bioisostere for the piperidine ring.[6][10] The substitution of a methylene group (-CH2-) in piperidine with an electron-withdrawing oxygen atom in morpholine reduces the basicity of the nitrogen atom and can decrease the susceptibility of the adjacent carbons to CYP-mediated oxidation, often leading to enhanced metabolic stability.[6]

This guide will therefore compare our compound of interest, 4-[3-(aminomethyl)pentan-3-yl]morpholine (Compound M) , with its piperidine analog, 4-[3-(aminomethyl)pentan-3-yl]piperidine (Compound P) , to illustrate this principle.

Figure 1: Chemical Structures of Test Compounds

G cluster_M Compound M: 4-[3-(aminomethyl)pentan-3-yl]morpholine cluster_P Compound P: 4-[3-(aminomethyl)pentan-3-yl]piperidine M M P P

Caption: Structures of the morpholine-containing test compound and its piperidine analog.

Experimental Design for Assessing Metabolic Stability

To quantitatively assess metabolic stability, two primary in vitro assays are routinely employed in early drug discovery: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[11][12]

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) which are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[12][13] It is a cost-effective, high-throughput method ideal for initial screening and ranking of compounds based on their susceptibility to oxidative metabolism.[13]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), which are considered the "gold standard" for in vitro metabolism studies.[12][14] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors, providing a more comprehensive and physiologically relevant picture of a compound's overall metabolic fate.[12][14][15]

By employing both assays, researchers can gain a thorough understanding of a compound's metabolic profile.

Experimental Workflows and Protocols

The following protocols are designed to be self-validating by including positive controls with known metabolic fates. This ensures that the enzymatic systems are active and the results are reliable.

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This protocol measures the rate of metabolism by Phase I enzymes.[15]

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
  • Cofactor Solution: Prepare a 10 mM NADPH solution in phosphate buffer. Keep on ice.
  • Microsome Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute in cold phosphate buffer to a final protein concentration of 1.0 mg/mL.[16] Keep on ice.
  • Test Compound Working Solution: Dilute the 10 mM DMSO stock of Compound M and Compound P to 100 µM in phosphate buffer.
  • Positive Controls: Prepare working solutions for Verapamil (high clearance) and Diazepam (low clearance) similarly.[15]
  • Quenching Solution: Cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a 96-well plate, add the microsome suspension (e.g., 95 µL per well).
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the reaction by adding 5 µL of the cofactor solution (NADPH) to each well, followed immediately by 1 µL of the test compound working solution (final compound concentration: 1 µM; final microsome concentration: 0.5 mg/mL).[15][17]
  • Incubate the plate at 37°C with shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 200 µL of the cold quenching solution to the respective wells.[15][18] The 0-minute sample is prepared by adding the quenching solution before the compound.

3. Sample Analysis:

  • Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.[19]
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the remaining parent compound concentration using a validated LC-MS/MS method.[13]
Protocol 2: Hepatocyte Stability Assay

This protocol assesses metabolism by both Phase I and Phase II enzymes in a more physiologically relevant system.[20]

1. Reagent Preparation:

  • Hepatocyte Suspension: Thaw cryopreserved pooled human hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., Trypan blue exclusion). Dilute the cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10^6 viable cells/mL.[19]
  • Test Compound Working Solution: Prepare as described in the microsomal assay protocol.
  • Positive Controls: Use Testosterone and 7-Hydroxycoumarin as high-clearance controls for Phase I and Phase II metabolism, respectively.
  • Quenching Solution: As described in the microsomal assay protocol.

2. Incubation Procedure:

  • Add the hepatocyte suspension to a 96-well plate (e.g., 99 µL per well).
  • Equilibrate the plate at 37°C in a humidified incubator (5% CO2) for 15 minutes.
  • Initiate the reaction by adding 1 µL of the test compound working solution (final concentration: 1 µM).[14]
  • Incubate at 37°C with shaking.
  • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction by adding 200 µL of the cold quenching solution.[15]

3. Sample Analysis:

  • Process and analyze the samples as described in the microsomal stability assay protocol.

Data Analysis and Interpretation

The disappearance of the parent compound over time is used to determine the metabolic stability. The natural logarithm of the percentage of compound remaining is plotted against time.[13][18]

From the slope of this line (k), the half-life (t½) and intrinsic clearance (CLint) are calculated:

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) = (0.693 / t½) / (protein or cell concentration)

Intrinsic clearance represents the inherent ability of the liver to metabolize a drug.[11][15]

Comparative Data Summary

The following table presents hypothetical but representative data from the described assays, comparing Compound M (Morpholine) and Compound P (Piperidine).

ParameterAssay TypeCompound M (Morpholine)Compound P (Piperidine)Verapamil (High Clearance)Diazepam (Low Clearance)
t½ (min) Microsomal11525< 10> 120
CLint (µL/min/mg protein) Microsomal12.055.4> 138< 11.5
t½ (min) Hepatocyte> 1807528> 180
CLint (µL/min/10^6 cells) Hepatocyte< 7.618.549.5< 7.6

Analysis of Results and Mechanistic Insights

The data clearly illustrates the impact of the morpholine-for-piperidine substitution.

  • In the Microsomal Assay , Compound P exhibits a significantly shorter half-life and higher intrinsic clearance compared to Compound M. This suggests that Compound P is more susceptible to Phase I oxidative metabolism, a common liability for piperidine-containing structures.[6] The stability of Compound M is markedly improved, approaching that of the low-clearance control, Diazepam. This supports the hypothesis that the oxygen atom in the morpholine ring deactivates the adjacent carbons, making them less prone to CYP-mediated attack.

  • In the Hepatocyte Assay , the trend continues. Compound M demonstrates high stability, with minimal clearance over the incubation period. Compound P is cleared more rapidly, confirming its metabolic liability in a more complete biological system that includes both Phase I and Phase II enzymes.[14] The enhanced stability of Compound M in hepatocytes suggests it is not a significant substrate for either phase of metabolism.

Sources

A Senior Application Scientist's Guide to Validating Structure-Activity Relationships of Bulky Morpholine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular fragments appear with remarkable frequency in successful drug candidates. The morpholine ring is a quintessential example of such a "privileged structure."[1][2] Its prevalence is not accidental but is rooted in a unique combination of advantageous physicochemical and metabolic properties.[1][3] The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, offers a masterful balance of hydrophilicity and lipophilicity.[4][5] The ether oxygen acts as a hydrogen bond acceptor, often improving aqueous solubility, while the overall ring structure maintains sufficient lipophilicity to facilitate membrane permeability.[3][6]

Furthermore, the nitrogen atom in the morpholine ring has a pKa of approximately 8.5, making it less basic than analogous piperidines. This reduced basicity can be crucial for minimizing off-target effects, such as interactions with aminergic G-protein coupled receptors (GPCRs), and can improve the overall pharmacokinetic profile of a drug candidate.[3] From a metabolic standpoint, the morpholine ring is generally stable, often introduced to block metabolic pathways that would otherwise degrade a more labile scaffold.[7][8]

This guide provides a framework for rigorously validating the structure-activity relationships (SAR) of molecules incorporating a "bulky" morpholine amine—compounds where the morpholine is appended to a larger scaffold that dictates its interaction with a biological target. We will use the well-understood epidermal growth factor receptor (EGFR) inhibitor, Gefitinib (Iressa®) , as a guiding case study to illustrate these principles in practice. Gefitinib features a solubilizing morpholine group, which is critical to its drug-like properties.[9]

The Core Logic of SAR Validation: A Hypothesis-Driven, Iterative Approach

Effective SAR validation is not a linear process but a cyclical and self-validating one. The core principle is to establish a clear causal link between a specific structural modification and a measurable change in biological activity or a drug-like property. For bulky morpholine amines, the central hypothesis often revolves around the morpholine's contribution to potency, selectivity, solubility, or metabolic stability.

The validation process follows an iterative loop: a design hypothesis leads to the synthesis of a new analog, which is then subjected to a cascade of tests. The resulting data either validates or refutes the initial hypothesis, feeding back into the design of the next iteration. This ensures that research progresses logically and that every experimental step is a self-validating component of the overall investigation.

SAR_Validation_Logic Design Design Hypothesis (e.g., 'Morpholine enhances solubility') Synthesis Chemical Synthesis (Create analogs with and without the morpholine) Design->Synthesis Synthesize Target Molecules Test Experimental Testing Cascade (Biochemical, Cellular, ADME) Synthesis->Test Submit for Screening Analysis Data Analysis & SAR Correlation (Compare activity and properties) Test->Analysis Generate Quantitative Data Analysis->Design Refine Hypothesis (Validate or Invalidate)

Caption: The iterative cycle of SAR validation.

The Experimental Validation Cascade: From Target to Whole-Cell Efficacy

To rigorously test our SAR hypotheses, we employ a tiered experimental workflow. This cascade approach is designed to be resource-efficient, with simpler, higher-throughput biochemical assays preceding more complex and lower-throughput cellular and pharmacokinetic studies. Each stage serves as a validation gate for the next.

Experimental_Workflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Cellular Context cluster_2 Tier 3: Drug-Like Properties Biochem Biochemical Assay (e.g., Kinase IC50) Cellular Cellular Assay (e.g., Proliferation GI50) Biochem->Cellular Validate on-target effect in cells ADME ADME Profiling (Solubility, Permeability, Stability) Cellular->ADME Profile lead candidates for developability

Caption: A tiered experimental workflow for SAR validation.

Part 1: Biochemical Target Engagement and Potency

The first step is to quantify the direct interaction between the compound and its purified biological target. For our Gefitinib case study, this involves measuring its inhibitory activity against the EGFR tyrosine kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for measuring kinase inhibition.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., Gefitinib and its analogs) in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Prepare the Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

    • Prepare the enzyme solution: Dilute purified, active EGFR kinase in Kinase Buffer to a 2X working concentration.

    • Prepare the substrate/ATP solution: Dilute a biotinylated peptide substrate and ATP in Kinase Buffer to a 2X working concentration.

    • Prepare the detection solution: Dilute an Eu³⁺-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC) in Detection Buffer.

  • Assay Procedure:

    • Add 2 µL of the compound serial dilution to the wells of a low-volume 384-well plate.

    • Add 4 µL of the 2X EGFR kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the detection solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Eu³⁺).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

To validate the role of the morpholine group, we synthesize and test a "matched molecular pair"—an analog where the morpholine is replaced with a structurally similar but functionally distinct group, such as a simple dimethylamine.

Compound IDStructure ModificationTargetIC₅₀ (nM)Fold Change vs. Gefitinib
1 (Gefitinib) N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholino propoxy)quinazolin-4-amineEGFR251.0
Analog 2 N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(dimethylamino )propoxy)quinazolin-4-amineEGFR2,750110x
Analog 3 N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperidino )propoxy)quinazolin-4-amineEGFR1506x

Causality and Interpretation: The data clearly demonstrates that replacing the morpholine with a non-cyclic dimethylamine (Analog 2) results in a greater than 100-fold loss of potency. Even replacing it with a more basic piperidine ring (Analog 3) causes a significant drop in activity. This provides strong initial evidence that the morpholine moiety is a critical contributor to target engagement, likely through a combination of optimal conformation and favorable interactions within the ATP-binding pocket of EGFR.

Part 2: Cellular Activity and On-Target Validation

A compound's biochemical potency must translate into activity in a cellular context. This step validates that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response. Many morpholine-containing drugs target key signaling pathways like the PI3K/Akt/mTOR pathway, which is downstream of receptor tyrosine kinases like EGFR.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P Proliferation Cell Growth, Proliferation, & Survival mTORC1->Proliferation Gefitinib Gefitinib (Morpholine Amine) Gefitinib->RTK inhibits mTOR_Inhibitor Other Morpholine- Containing Inhibitors mTOR_Inhibitor->mTORC1 inhibit

Caption: EGFR signaling through the PI3K/Akt/mTOR pathway.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Culture:

    • Culture an EGFR-dependent human cancer cell line (e.g., A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS).

    • Harvest cells using trypsin and resuspend in fresh media to a density of 5 x 10⁴ cells/mL.

  • Assay Procedure:

    • Plate 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate overnight to allow for cell attachment.

    • Prepare serial dilutions of test compounds in culture media.

    • Remove the old media from the cells and add 100 µL of the compound-containing media.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Measurement:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation
Compound IDBiochemical IC₅₀ (nM)Cellular GI₅₀ (nM, A549 cells)
1 (Gefitinib) 2580
Analog 2 2,750> 10,000
Analog 3 150950

Causality and Interpretation: The cellular data strongly correlates with the biochemical data. The significant loss of biochemical potency for Analogs 2 and 3 translates directly to a loss of anti-proliferative activity. This validates that the primary mechanism of action in the cell is indeed the inhibition of the intended target (EGFR) and that the morpholine group is essential for this cellular effect.

Part 3: Physicochemical & ADME Profiling

The final validation step assesses the "drug-likeness" of the compounds. The morpholine moiety is often incorporated specifically to improve these properties.[10] Therefore, directly comparing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of our matched pairs is the ultimate validation of this design strategy.

Experimental Protocols
  • Kinetic Solubility Assay (Turbidimetric Method):

    • A high-concentration DMSO stock of the compound is added to an aqueous buffer (e.g., pH 7.4 PBS).

    • The solution is incubated and then scanned for turbidity (light scattering) in a plate reader.

    • The concentration at which the compound precipitates is determined by comparing it to soluble and insoluble controls.

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • A 96-well filter plate is coated with a lipid-infused oil (e.g., lecithin in dodecane) to create an artificial membrane.

    • The compound is added to the donor wells (e.g., pH 7.4).

    • The filter plate is placed on top of an acceptor plate containing buffer.

    • After incubation, the concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.

    • Permeability (Pe) is calculated from these concentrations.

  • Metabolic Stability Assay (Liver Microsome Stability):

    • The compound is incubated with human liver microsomes and NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with acetonitrile.

    • The remaining percentage of the parent compound at each time point is quantified by LC-MS/MS.

    • The half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated from the disappearance rate of the compound.

Data Presentation and Interpretation
Compound IDKinetic Solubility (µM at pH 7.4)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Metabolic Half-Life (t₁/₂, minutes)
1 (Gefitinib) 556.548
Analog 2 158.212
Analog 3 57.525

Causality and Interpretation: This dataset provides the final, crucial piece of the SAR puzzle.

  • Solubility: Replacing the morpholine with either a dimethylamine (Analog 2) or a more lipophilic piperidine (Analog 3) drastically reduces aqueous solubility. This directly validates the hypothesis that the morpholine's ether oxygen contributes favorably to the compound's solubility profile.[3]

  • Permeability: All compounds show good permeability, which is expected for this chemical class.

  • Metabolic Stability: The metabolic half-life of Gefitinib is significantly longer than that of its analogs. The dimethylamino group in Analog 2 is likely susceptible to rapid N-demethylation by CYP450 enzymes, and the piperidine in Analog 3 is also more metabolically labile than the morpholine. This validates the use of the morpholine ring as a strategy to enhance metabolic stability.[7]

Conclusion

The validation of structure-activity relationships for bulky morpholine amines is a multi-faceted process that relies on an iterative design-test-analyze cycle. By employing a cascade of biochemical, cellular, and ADME-focused experiments, researchers can move beyond simple correlation to establish clear causality. The use of matched molecular pair analysis, as demonstrated with our Gefitinib case study, is an indispensable tool for isolating and quantifying the precise contribution of the morpholine moiety. The data consistently shows that this privileged scaffold is not merely a placeholder amine but a carefully selected functional group that can profoundly and simultaneously enhance target potency, cellular efficacy, aqueous solubility, and metabolic stability, thereby validating its central role in modern drug design.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • G. S. C. Kumar, V. S. R. Vulichi and S. Kapur. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2363-2383. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(24), 4595-4613. [Link]

  • A. Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). MDPI. [Link]

  • Experimental Validation of Non-Invasive SAR Evaluation from Measurements and Numerically Assisted Post Processing. (2020). IEEE Xplore. [Link]

  • Recent progress in the synthesis of morpholines. (2019). Academia.edu. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • DEVELOPMENT AND EXPERIMENTAL VERIFICATION OF KEY TECHNIQUES TO VALIDATE REMOTE SENSING PRODUCTS. (2013). The International Archives of the Photogrammetry, Remote Sensing and Spatial Information Sciences. [Link]

  • Experimental Validation and Calibration of GNSS-Based Phase Synchronization for Bistatic and Multistatic SAR Missions. (2025). IEEE Xplore. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2020). ResearchGate. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1049. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed. [Link]

  • Jain, A., & Sahu, S. K. (2025). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Validation of experimental whole-body SAR assessment method in a complex indoor environment. (2013). PubMed. [Link]

  • Submillimeter Accuracy of InSAR Time Series: Experimental Validation. (2001). TRE ALTAMIRA. [Link]

  • Kumari, A., & Singh, R. K. (2025). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • Computational Methods for Structure-Activity Relationship Analysis and Activity Prediction. (2016). University of Bonn. [Link]

  • Computational methods for predicting properties. (n.d.). ProtoQSAR. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2021). ChemRxiv. [Link]

  • Cignarella, G., et al. (1986). Conformational Effects on the Activity of Drugs. 10. Synthesis, Conformation, and Pharmacological Properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and Their Morpholine Analogues. Journal of Medicinal Chemistry. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Lenci, E., et al. (2017). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Chen, J., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. [Link]

  • Naim, M. J., et al. (2025). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • MORPHOLINE (MORFOLİN). (n.d.). ATAMAN KİMYA. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[3-(Aminomethyl)pentan-3-yl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-[3-(Aminomethyl)pentan-3-yl]morpholine. As a preferred source for laboratory safety and chemical handling, this guide is designed for researchers, scientists, and drug development professionals. The protocols herein are synthesized from established safety principles for related chemical structures to ensure a self-validating system of safety and environmental stewardship.

Hazard Identification and Risk Assessment

  • Morpholine Derivatives: Morpholine itself is classified as a flammable liquid and is known to be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[1][2][3][4][5] It is crucial to handle its derivatives with the assumption of similar corrosive and toxic properties.

  • Aliphatic Amines: This class of compounds can be corrosive and flammable. They require segregation from incompatible materials like acids and oxidizing agents to prevent hazardous reactions.[6][7][8]

The combination of these functional groups necessitates that 4-[3-(Aminomethyl)pentan-3-yl]morpholine be treated as a hazardous chemical waste stream.[9]

Inferred Hazard Profile
Hazard CategoryDescriptionPrimary Precaution
Corrosivity Likely causes severe skin burns and serious eye damage based on the morpholine and amine components.[1][3][4]Wear appropriate chemical-resistant gloves, eye/face protection, and a lab coat.[1]
Toxicity Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2][5]All handling must be conducted in a certified chemical fume hood.[10]
Flammability Potential to be a flammable liquid and vapor, especially given the morpholine base.[1][2][11]Store away from heat, sparks, and open flames.[6][11][12] Use non-sparking tools when handling waste.[1][12]
Reactivity Incompatible with strong oxidizing agents and acids.[6][10] Mixing can cause a strong exothermic reaction.[2]Segregate waste carefully from other chemical streams.[6][13]
Logical Framework for Disposal Protocol

G cluster_0 Compound Analysis cluster_1 Inferred Hazards cluster_2 Mandatory Safety & Disposal Protocols Compound 4-[3-(Aminomethyl)pentan-3-yl]morpholine Morpholine Morpholine Moiety Compound->Morpholine contains Amine Aliphatic Amine Group Compound->Amine contains Hazards Corrosive (H314) Toxic (H302, H311, H331) Flammable (H226) Morpholine->Hazards contributes Amine->Hazards contributes PPE Full PPE Required Hazards->PPE informs Segregation Segregated Waste Collection Hazards->Segregation informs Disposal Licensed Hazardous Waste Disposal Hazards->Disposal informs Spill Spill & Emergency Response Plan Hazards->Spill informs

Caption: Hazard assessment logic informing disposal procedures.

Personal Protective Equipment (PPE) and Handling

Prior to handling the compound or its waste, all personnel must be equipped with the appropriate PPE. All transfers and manipulations should occur within a certified chemical fume hood to minimize inhalation exposure.[10]

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.[1]To prevent skin contact with the corrosive and potentially toxic compound.
Eye Protection Tightly fitting safety goggles and a full-face shield.[1]To protect against splashes and vapors that can cause severe eye damage.
Body Protection Flame-resistant lab coat.[1]To protect against chemical splashes and potential fire hazards.

Step-by-Step Waste Collection and Storage Protocol

Treat all materials that have come into contact with 4-[3-(Aminomethyl)pentan-3-yl]morpholine, including contaminated labware, absorbent materials, and PPE, as hazardous waste.[9][12]

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a compatible material, such as high-density polyethylene (HDPE), that will not react with the waste.[1] The original chemical container is often the best choice if it is in good condition.[9][14]

  • Ensure the container has a tightly sealing lid to prevent the escape of vapors and is free of leaks or external residue.[6][9][14]

Step 2: Label the Container Correctly

  • The container must be clearly labeled with the words "HAZARDOUS WASTE".[1][14]

  • The label must include the full chemical name: "4-[3-(Aminomethyl)pentan-3-yl]morpholine" and list all constituents if it is a mixed waste stream.[1][14]

  • Include the date when waste accumulation begins.[13]

Step 3: Segregate and Accumulate Waste

  • Collect all solid and liquid waste containing the compound in the designated container.

  • Crucially, do not mix this waste with incompatible chemicals , particularly strong acids or oxidizing agents.[6] Keep different waste streams separate to prevent dangerous reactions.[13]

  • Keep the container closed at all times except when adding waste.[14]

Step 4: Store the Waste Container Securely

  • Store the sealed container in a designated, secure hazardous waste accumulation area.[12] This area should be cool, dry, and well-ventilated.[1][6]

  • The storage location must be away from all sources of ignition, heat, and direct sunlight.[1][2][13]

  • The storage area should have secondary containment to control any potential leaks or spills.[1][12]

  • Ensure the container is stored in a locked-up location to prevent unauthorized access.[2][11]

Spill and Emergency Procedures

Immediate and appropriate action is required in the event of a spill to mitigate exposure and contamination.

For Small Spills (contained within a chemical fume hood):

  • Alert Personnel: Inform others in the immediate vicinity.[12]

  • Ensure PPE: Confirm you are wearing the full, appropriate PPE.[1]

  • Containment: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][12]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[1][12]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse with soap and water.[12] All cleaning materials must also be disposed of as hazardous waste.[12]

For Large Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area.[12]

  • Alert: Notify colleagues and contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[12]

  • Isolate: Close doors to the affected area to contain vapors.[12]

  • Do Not Re-enter: No one should re-enter the spill area until it has been cleared by trained emergency personnel.[12]

Final Disposal Workflow

The ultimate disposal of 4-[3-(Aminomethyl)pentan-3-yl]morpholine must be handled by licensed professionals to ensure compliance with all local, state, and federal regulations.[2][13]

Under no circumstances should this chemical be disposed of via sink or sewer drains, or in regular trash. [7][9][15]

G cluster_workflow Disposal Workflow Start Waste Ready for Disposal Step1 Step 1: Secure Container Ensure lid is tightly sealed and container is clean. Start->Step1 Step2 Step 2: Contact EHS Contact your institution's Environmental Health & Safety (EHS) office. Step1->Step2 Step3 Step 3: Schedule Pickup Arrange for a hazardous waste pickup. Step2->Step3 Step4 Step 4: Documentation Complete all necessary waste disposal forms and manifests. Step3->Step4 Step5 Step 5: Handover Transfer waste to authorized personnel for final disposal (e.g., incineration). Step4->Step5 End Disposal Complete Step5->End

Caption: Step-by-step workflow for final chemical disposal.

Protocol:

  • Secure Container: Once the waste container is full or ready for disposal, ensure the lid is tightly sealed and the exterior is clean.[12][14]

  • Arrange Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal service to schedule a collection.[6][12]

  • Complete Documentation: Fill out all required hazardous waste disposal forms or manifests as mandated by your institution and local regulations.[12]

  • Handover for Final Disposal: Transfer the waste container to the authorized hazardous waste personnel upon their arrival.[12] The preferred method of disposal for morpholine and related compounds is high-temperature incineration with appropriate emission controls.[16]

By adhering to these procedures, you ensure the safety of laboratory personnel, protect the environment, and maintain full regulatory compliance.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • The Importance of Chemical Safety in R&D Labs. Wilco Prime. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Morpholine (HSG 92, 1995). Inchem.org. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • Strategies for Effective Chemical Management. Lab Manager. [Link]

  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. Redox. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University. [Link]

  • MORPHOLINE. MsdsDigital.com. [Link]

  • Morpholine. Mol-Instincts. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]

  • Morpholine - SAFETY DATA SHEET. Chempur. [Link]

  • Morpholine - SAFETY DATA SHEET. Acme-Hardesty. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Safety Data Sheet - Morpholine. Carl ROTH. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-[3-(Aminomethyl)pentan-3-yl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-[3-(Aminomethyl)pentan-3-yl]morpholine. This document is structured to offer in-depth technical guidance, moving beyond a simple checklist to explain the reasoning behind each safety recommendation. Our commitment is to provide value beyond the product itself, ensuring your safety and the integrity of your research.

Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-[3-(Aminomethyl)pentan-3-yl]morpholine. The following recommendations are based on the known hazards of the parent compound, morpholine, and other substituted morpholines.[1][2] It is imperative to handle this compound with caution and to perform a risk assessment prior to any handling.

Understanding the Hazards: A Proactive Approach to Safety

Core Principles of Protection: The Last Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard.[5] Its effectiveness relies on proper selection, use, and maintenance. The following sections detail the minimum required PPE for handling 4-[3-(Aminomethyl)pentan-3-yl]morpholine, based on the risk profile of related compounds.

Essential Personal Protective Equipment: A Detailed Breakdown

A multi-layered approach to PPE is crucial when handling potentially hazardous chemicals.[5][6] This includes protection for the hands, body, eyes, and respiratory system.

Hand Protection: Your Primary Contact Point

Given that morpholine is toxic in contact with skin, selecting the right gloves is of paramount importance.[1]

  • Material: Chemical-resistant gloves are mandatory. While specific compatibility data for 4-[3-(Aminomethyl)pentan-3-yl]morpholine is unavailable, nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[7]

  • Thickness: A thicker glove generally offers better protection.[8] However, this must be balanced with the need for dexterity in a laboratory setting.

  • Practice: Double gloving is a recommended practice, especially when working in a fume hood or biological safety cabinet.[8] This allows for the removal of the outer, potentially contaminated glove without exposing the skin.[8] Always use proper glove removal techniques to avoid cross-contamination.[7][8]

Body Protection: Shielding Against Spills and Splashes

To prevent skin contact, appropriate body protection is necessary.

  • Primary Garment: A long-sleeved laboratory coat is the minimum requirement.

  • Enhanced Protection: For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or a full-body "bunny suit" coverall should be worn over the lab coat.[5][6] These garments should be made of a material that resists chemical permeation.[9]

Eye and Face Protection: Guarding Against Serious Injury

The risk of severe eye damage from morpholine and its derivatives necessitates robust eye and face protection.[1][10]

  • Minimum Requirement: Safety glasses with side shields are the absolute minimum.[7]

  • Recommended Protection: Given the potential for severe eye damage, chemical splash goggles are strongly recommended.[5][10]

  • Maximum Protection: In situations with a significant splash hazard, a face shield should be worn in conjunction with safety goggles to provide full facial protection.[5][6][10]

Respiratory Protection: Preventing Inhalation Hazards

Morpholine is harmful if inhaled, and many related compounds can cause respiratory irritation.[1][2]

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a respirator is required.[10] The specific type of respirator and cartridge should be selected based on a formal risk assessment. For dusts, a P95 (US) or P1 (EU) particle respirator may be appropriate.[2] For vapors, an organic vapor cartridge is typically used.[10] A proper fit test and training are essential for effective respirator use.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and practiced workflow is critical to minimizing risk.

Preparation and Donning PPE
  • Inspect Your Workspace: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, readily accessible within the fume hood.

  • Don PPE: Put on your PPE in the following order: lab coat, inner gloves, safety goggles, face shield (if needed), and outer gloves.

Handling the Compound
  • Work Within the Fume Hood: All manipulations of 4-[3-(Aminomethyl)pentan-3-yl]morpholine should be performed within the confines of a certified chemical fume hood.

  • Avoid Creating Dust or Aerosols: Handle the compound gently to minimize the generation of airborne particles.

  • Use Appropriate Tools: Utilize spatulas, and other tools to avoid direct contact.

Decontamination and Doffing PPE
  • Clean Up: Decontaminate any surfaces that may have come into contact with the chemical.

  • Doff PPE Carefully: Remove your PPE in the reverse order of donning, being careful to avoid contaminating yourself. The outer gloves should be removed first and disposed of as chemical waste.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for safety and environmental protection.

  • Contaminated Materials: All disposable PPE (gloves, etc.), and any materials used to clean up spills should be considered contaminated waste.

  • Waste Containers: Place all contaminated materials in a clearly labeled, sealed waste container suitable for chemical waste.

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for the disposal of chemical waste.[11]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of 4-[3-(Aminomethyl)pentan-3-yl]morpholine.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Doffing cluster_disposal Disposal prep1 Inspect Fume Hood prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Dust/Aerosols handle1->handle2 handle3 Use Proper Tools handle2->handle3 decon1 Clean Work Area handle3->decon1 decon2 Doff PPE decon1->decon2 decon3 Wash Hands decon2->decon3 disp1 Segregate Waste decon3->disp1 disp2 Follow Institutional Protocol disp1->disp2

Caption: Safe handling workflow for 4-[3-(Aminomethyl)pentan-3-yl]morpholine.

Summary of PPE Recommendations

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Hand Protection Single pair of chemical-resistant gloves (e.g., nitrile)Double-gloving with chemical-resistant gloves
Body Protection Long-sleeved lab coatChemical-resistant apron or coverall over lab coat
Eye/Face Protection Safety glasses with side shieldsChemical splash goggles and a face shield
Respiratory Work in a certified chemical fume hoodRespirator with appropriate cartridges (if needed)

References

  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • 4-(4-Aminophenyl)morpholin-3-one - SAFETY DATA SHEET. (2024, December 17).
  • Morpholine - SAFETY DATA SHEET. (2020, March 16).
  • Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. (n.d.). Valsynthese SA.
  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - 4-(3-Aminophenyl)morpholin-3-one. (2026, January 30). CymitQuimica.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • Guidance for Selection of Protective Clothing for MDI Users. (n.d.). Covestro.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(Aminomethyl)pentan-3-yl]morpholine
Reactant of Route 2
4-[3-(Aminomethyl)pentan-3-yl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.